Ciclopirox Olamine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
Ciclopirox is only found in individuals that have used or taken this drug. It is a synthetic antifungal agent for topical dermatologic use. [Wikipedia] Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.
See also: Ciclopirox (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHNTMUYWQHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045583 | |
| Record name | Ciclopirox olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41621-49-2 | |
| Record name | Ciclopirox olamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclopirox olamine [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclopirox olamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciclopirox olamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciclopirox olamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPIROX OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antifungal Mechanism of Action of Ciclopirox Olamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciclopirox olamine, a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent with a multifaceted mechanism of action that distinguishes it from other classes of antimycotics. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on fungal cells. The primary mode of action involves the high-affinity chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of essential iron-dependent enzymes and subsequent disruption of cellular processes. This includes the impairment of mitochondrial function, interference with DNA repair and cell division, and alteration of the fungal cell membrane. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the elucidated pathways to offer a thorough resource for the scientific community.
Core Mechanism of Action: Iron Chelation
The principal mechanism underlying the antifungal activity of this compound is its ability to chelate polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺) and aluminum (Al³⁺).[1][2] By binding to these essential metal ions, this compound disrupts their availability for crucial enzymatic reactions and cellular processes within the fungal cell.[1][2][3] Iron is a vital cofactor for a multitude of enzymes involved in critical metabolic pathways, including DNA synthesis and energy production.[1][3] The resulting intracellular iron deprivation triggers a cascade of metabolic disruptions, ultimately leading to the inhibition of fungal growth.[1]
This iron-chelating activity is central to ciclopirox's broad spectrum of activity and the low incidence of fungal resistance. Unlike antifungal agents that target specific enzymes in the ergosterol biosynthesis pathway, ciclopirox's disruption of a fundamental cellular requirement makes it effective against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds.[1][4]
Disruption of Iron Homeostasis
This compound treatment significantly affects the expression of genes involved in fungal iron metabolism. In Candida albicans, exposure to ciclopirox leads to the upregulation of the high-affinity iron permease gene FTR1 and the downregulation of the low-affinity iron permease gene FTR2, a transcriptional response characteristic of iron-limited conditions.[5][6] This alteration in gene expression highlights the cell's attempt to compensate for the drug-induced iron starvation. The antifungal effect of ciclopirox can be reversed by the addition of exogenous iron (FeCl₃) to the growth medium, further substantiating the role of iron chelation in its mechanism of action.[5][6]
Inhibition of Iron-Dependent Enzymes
The sequestration of intracellular iron by this compound leads to the inhibition of a variety of essential metal-dependent enzymes. This enzymatic inhibition is a direct consequence of the unavailability of the iron cofactor necessary for their catalytic activity.
Key inhibited enzymes include:
-
Cytochromes: These heme-containing proteins are critical components of the mitochondrial electron transport chain. Their inhibition disrupts cellular respiration and energy production.[4][7]
-
Catalases and Peroxidases: These enzymes are crucial for the detoxification of reactive oxygen species (ROS). Their inhibition renders the fungal cell more susceptible to oxidative stress.[4][7]
-
Ribonucleotide Reductase: An iron-dependent enzyme essential for DNA synthesis and repair.[4]
Downstream Cellular Effects
The primary mechanism of iron chelation and subsequent enzyme inhibition triggers a cascade of downstream effects that contribute to the fungistatic and fungicidal properties of this compound.
Mitochondrial Dysfunction and Impaired Energy Production
Mitochondria are a primary target of this compound. By inhibiting iron-dependent enzymes within the electron transport chain, such as cytochromes, ciclopirox disrupts mitochondrial function and impairs cellular energy (ATP) production.[3][4][7] This energy deficit compromises numerous cellular activities essential for fungal growth and survival.
Alteration of Fungal Cell Membrane Integrity
While not considered its primary mechanism, this compound has been shown to impair the integrity of the fungal cell membrane.[1][3] This effect may be a secondary consequence of metabolic disruption or a direct interaction with membrane components. The compromised membrane leads to the leakage of essential intracellular components, such as potassium ions, further contributing to cell death.[1][8]
Interference with DNA Repair and Cell Division
Early studies have suggested that ciclopirox interferes with DNA repair mechanisms, cell division signals, and the formation of mitotic spindles.[4][7][9] This disruption of the cell cycle contributes to the inhibition of fungal proliferation.
Generation of Reactive Oxygen Species (ROS)
Recent studies have indicated that this compound can induce the production of reactive oxygen species (ROS) in fungi.[10] This is likely a consequence of mitochondrial dysfunction and the inhibition of ROS-detoxifying enzymes like catalases and peroxidases. The accumulation of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to fungal cell death.[10]
Quantitative Data
The in vitro antifungal activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.03 - 0.312 | [5][6] |
| Candida albicans | 0.001 - 3.9 | [1][6] |
| Aspergillus spp. | Generally higher than dermatophytes | [8] |
| Malassezia furfur | 0.001 - 0.125 | [6] |
| Various human pathogenic fungi | 0.49 - 3.9 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[11][12][13]
5.1.1. Inoculum Preparation (for Trichophyton rubrum)
-
Culture the T. rubrum isolate on potato dextrose agar (PDA) at 28°C for 7 days to encourage conidiation.[2][14]
-
Harvest the fungal colonies by gently probing the surface with a sterile Pasteur pipette in the presence of 5 mL of sterile 0.9% saline. This will create a suspension of conidia and hyphal fragments.[2][14]
-
Filter the suspension through sterile gauze to remove large hyphal fragments.[8] For a more uniform suspension of microconidia, a Whatman filter paper (pore size 8 µm) can be used.[2][14]
-
Adjust the density of the conidial suspension using a spectrophotometer at 520 nm to a transmittance of 70-72%.[14]
-
Perform serial dilutions to confirm the final inoculum concentration by plating on Sabouraud dextrose agar and counting the colony-forming units (CFU).
-
Dilute the adjusted inoculum suspension 1:50 in RPMI 1640 medium buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[2][14]
5.1.2. Broth Microdilution Procedure
-
Prepare serial twofold dilutions of this compound in a 96-well flat-bottom microtiter plate. Each well should contain 100 µL of the diluted drug in RPMI 1640 medium.
-
Inoculate each well with 100 µL of the prepared fungal inoculum suspension.
-
Include a drug-free well with the inoculum as a growth control and an uninoculated well with medium as a sterility control.[14]
-
Incubate the plates at 28-35°C for 4 to 7 days.[14]
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[15]
Quantification of Intracellular Iron
This protocol is based on colorimetric assays for the detection of intracellular iron in fungi.[16][17][18]
-
Culture the fungal cells in an appropriate medium with and without this compound for a specified period.
-
Harvest the cells by centrifugation and wash them three times with cold 1 mM EDTA to remove extracellular iron.[17]
-
Lyse the cells to release intracellular contents. This can be achieved by incubating the cell pellet in 3% nitric acid at 95-100°C for 1-2 hours.[16][17]
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Prepare a reaction mixture containing a ferrous iron chelator that forms a colored complex, such as Ferene S or bathophenanthroline disulfonate (BPS). The reaction mixture should also contain a reducing agent, like ascorbic acid, to convert all iron to the ferrous (Fe²⁺) state.[17][18]
-
Add the supernatant to the reaction mixture and incubate to allow for color development.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 593 nm for Ferene S) using a spectrophotometer or microplate reader.[18]
-
Quantify the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of an iron standard.
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[19][20][21][22]
-
Prepare a stock solution of DCFH-DA in dimethyl sulfoxide (DMSO).[22]
-
Culture the fungal cells in a suitable medium and expose them to this compound for the desired time.
-
Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in a working solution of DCFH-DA (typically 10 µM in buffer) and incubate in the dark at 37°C for 30 minutes.[20][22]
-
During incubation, DCFH-DA diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[20]
-
The increase in fluorescence intensity is proportional to the amount of intracellular ROS.
Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm).[23][24][25][26]
-
Culture fungal cells with and without this compound.
-
Harvest and wash the cells with a suitable buffer.
-
Resuspend the cells in a buffer containing Rhodamine 123 (typically 5-10 µM) and incubate at 37°C for 15-30 minutes.
-
Rhodamine 123 is a lipophilic cation that accumulates in the mitochondria in a membrane potential-dependent manner.
-
After incubation, wash the cells to remove the unbound dye.
-
Measure the fluorescence of the cell-associated Rhodamine 123 using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~507 nm, emission ~529 nm).[25]
-
A decrease in fluorescence intensity in ciclopirox-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of this compound.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Disruption of fungal iron homeostasis by this compound.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
The antifungal efficacy of this compound is rooted in its unique and multifaceted mechanism of action, primarily driven by the chelation of intracellular iron. This fundamental disruption of iron homeostasis leads to the inhibition of essential metabolic pathways, mitochondrial dysfunction, increased oxidative stress, and impaired cell division and membrane integrity. The targeting of such a fundamental cellular process likely contributes to its broad spectrum of activity and the notable lack of reported fungal resistance. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued investigation and application of this important antifungal agent.
References
- 1. This compound Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ciclopirox and this compound: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]
- 5. This compound treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen accessibility and iron levels are critical factors for the antifungal action of ciclopirox against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 11. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. img.antpedia.com [img.antpedia.com]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. bmglabtech.com [bmglabtech.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. apexbt.com [apexbt.com]
Ciclopirox Olamine: An In-Depth Technical Guide on its Role as an Iron Chelator in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciclopirox olamine (CPX), a synthetic hydroxypyridone antimycotic agent, has garnered significant attention for its potent iron chelation properties within mammalian cells. This activity underlies its emerging role as a potential therapeutic agent in various diseases, including cancer. By sequestering intracellular iron, CPX disrupts the function of numerous iron-dependent enzymes, leading to the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the core mechanisms of CPX as an iron chelator, detailed experimental protocols for its study, and a summary of its quantitative effects on mammalian cells.
Core Mechanism of Action: Intracellular Iron Chelation
This compound's primary mechanism of action in mammalian cells is its ability to bind to and chelate intracellular iron, particularly Fe³⁺.[1] This sequestration of labile iron disrupts the catalytic activity of a host of iron-dependent enzymes, which are crucial for various cellular processes.
Two of the most well-characterized consequences of CPX-mediated iron chelation are:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. By inhibiting this enzyme, CPX effectively halts cell cycle progression, primarily at the G1/S phase transition, and induces cell death in rapidly proliferating cells, such as cancer cells.[2]
-
Inhibition of Prolyl Hydroxylases (PHDs): PHDs are iron-dependent enzymes that play a critical role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By chelating the iron necessary for PHD activity, CPX stabilizes HIF-1α even under normoxic conditions.[3][4] This leads to the downstream activation of hypoxia-related genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[3][4]
Key Signaling Pathways Modulated by this compound
The iron-chelating activity of CPX triggers a cascade of effects on several key signaling pathways:
HIF-1α Signaling Pathway
As mentioned, CPX stabilizes HIF-1α by inhibiting prolyl hydroxylases. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including VEGF.[3][4]
Wnt/β-catenin Signaling Pathway
CPX has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. The iron-chelating properties of CPX are implicated in the downregulation of β-catenin expression, a key transducer of the Wnt signal.[5][6][7]
mTOR Signaling Pathway
CPX has been demonstrated to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9] This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK).[8] Downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), are subsequently inhibited, leading to a reduction in protein synthesis and cell growth.[8][9]
Ferritinophagy
Recent studies have shown that CPX can induce ferritinophagy, a selective form of autophagy that targets the iron storage protein ferritin for degradation.[10][11] This process is mediated by the nuclear receptor coactivator 4 (NCOA4), which acts as a cargo receptor to deliver ferritin to autophagosomes.[10] The degradation of ferritin releases intracellular iron, a process that CPX appears to modulate.[10][11]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of CPX on various mammalian cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | 24 | [12] |
| PC-3 | Pancreatic Cancer | 10 - 50 | 24 | [12] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 24 | [12] |
| HCT116 | Colorectal Cancer | 22.4 | 24 | [12] |
| Rh30 | Rhabdomyosarcoma | ~5 | 24 | [8] |
| RD | Rhabdomyosarcoma | ~5 | 24 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | ~10 | 24 | [8] |
| MDA-MB-435 | Breast Adenocarcinoma | ~10 | 24 | [8] |
| PCI-13 | Head and Neck Squamous Cell Carcinoma | ~15 | 24 | [8] |
| SRB1-M7 | Skin Squamous Cell Carcinoma | ~15 | 24 | [8] |
Table 2: Effects of this compound on Key Protein Levels
| Protein | Cell Line | CPX Concentration (µM) | Change in Protein Level | Reference |
| HIF-1α | HepG2 | 10 | Strong induction | [13] |
| VEGF | HepG2 | 10 | Increased mRNA and protein | [3][4][13] |
| Ferritin | CEM-C1, CEM-C7 | 10 | Time-dependent decrease | [14] |
| β-catenin | Lymphoma cells | Not specified | Down-regulated | [5] |
| p-S6K1 (T389) | Rh30 | 20 | Almost completely blocked | [8] |
| p-4E-BP1 | Rh30 | 20 | Decreased | [8] |
| VEGFR-3 | LECs | 5 | ~70% decrease |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the iron-chelating activity of this compound.
Quantification of Intracellular Iron using Calcein-AM Assay
This assay measures the labile iron pool (LIP) in the cytosol. Calcein-AM is a non-fluorescent, cell-permeable dye that is cleaved by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched upon binding to iron. The addition of a strong iron chelator de-quenches the fluorescence, and the change in fluorescence is proportional to the LIP.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well black, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay.
-
Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration. Include untreated control wells.
-
Calcein-AM Loading: Prepare a 2 µM working solution of Calcein-AM in PBS or serum-free media. Remove the treatment media from the cells and add the Calcein-AM solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS to remove extracellular Calcein-AM.
-
Baseline Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the baseline fluorescence (F1) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Addition of Strong Chelator: Add a saturating concentration of a strong, membrane-permeant iron chelator such as salicylaldehyde isonicotinoyl hydrazone (SIH) to all wells to de-quench the calcein.
-
Final Fluorescence Measurement: After a short incubation period (5-10 minutes) to allow for complete chelation, measure the final fluorescence (F2).
-
Calculation: The change in fluorescence (ΔF = F2 - F1) is proportional to the labile iron pool.
Quantification of Total Intracellular Iron using Ferene-S Assay
This colorimetric assay measures the total intracellular iron content. Ferene-S forms a stable, colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically.
Workflow Diagram:
Protocol:
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization or scraping, and count them to normalize the iron content per cell.
-
Cell Lysis: Lyse the cell pellet using a suitable method to release intracellular iron. A common method is acid digestion (e.g., with concentrated nitric acid).
-
Preparation of Ferene-S Working Solution: Prepare a working solution containing Ferene-S, a reducing agent (like ascorbic acid to reduce Fe³⁺ to Fe²⁺), and a buffer (e.g., ammonium acetate).
-
Reaction: Add the Ferene-S working solution to the cell lysates and to a series of iron standards of known concentrations.
-
Incubation: Incubate the samples at room temperature in the dark for at least 30 minutes to allow for complete color development.
-
Measurement: Measure the absorbance of the samples and standards at 595 nm using a spectrophotometer.
-
Quantification: Generate a standard curve from the absorbance readings of the iron standards and use it to determine the iron concentration in the cell lysates.
Western Blot Analysis of HIF-1α Stabilization
This technique is used to detect the levels of HIF-1α protein, which is expected to increase upon treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound under normoxic conditions. To prevent HIF-1α degradation during sample preparation, it is crucial to lyse the cells quickly in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
EdU Cell Proliferation Assay
This assay measures DNA synthesis and is a reliable indicator of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with this compound.
-
EdU Incorporation: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent-based buffer (e.g., 0.5% Triton X-100).
-
Click-iT® Reaction: Detect the incorporated EdU using a Click-iT® reaction, which involves a copper-catalyzed covalent reaction between the alkyne group of EdU and a fluorescently labeled azide.
-
DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent like this compound.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain them with a crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Calculation of Surviving Fraction: Calculate the surviving fraction for each treatment concentration by normalizing the number of colonies to that of the untreated control.
Conclusion
This compound's potent iron-chelating activity in mammalian cells positions it as a molecule of significant interest for therapeutic development, particularly in oncology. Its ability to disrupt iron homeostasis leads to the modulation of multiple critical signaling pathways, ultimately impacting cell proliferation, survival, and angiogenesis. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this multifaceted compound. The continued exploration of its mechanisms and effects will undoubtedly pave the way for novel clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimycotic this compound induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimycotic this compound induces HIF‐1α stability, VEGF expression, and angiogenesis | Semantic Scholar [semanticscholar.org]
- 4. Targeting the Wnt/beta-catenin pathway with the antifungal agent this compound in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Wnt/beta-catenin pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Ciclopirox Olamine: A Multifaceted Agent Beyond Antifungal Activity
An In-depth Technical Guide on Non-Antifungal Molecular Targets for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox Olamine (CPX) is a synthetic hydroxypyridone derivative that has been utilized for decades as a broad-spectrum topical antifungal agent.[1][2] Its clinical efficacy against dermatophytes, yeasts, and other fungi is well-established.[3][4] However, a growing body of preclinical and clinical research has unveiled a surprising range of biological activities for CPX, extending far beyond mycology.[4][5] Recent studies have identified CPX as a potent agent with anticancer, anti-inflammatory, and anti-angiogenic properties, positioning it as a prime candidate for drug repurposing.[4][5][6]
This technical guide delves into the molecular mechanisms and targets that underpin the non-antifungal activities of this compound. The core of its multifaceted action lies in its high affinity for polyvalent metal cations, particularly iron (Fe³⁺), which allows it to function as a potent intracellular iron chelator.[7][8][9] This fundamental property triggers a cascade of downstream effects, modulating critical signaling pathways involved in cell proliferation, survival, and metabolism. This guide will provide a detailed overview of these pathways, present quantitative data from key studies, outline relevant experimental protocols, and visualize the complex molecular interactions.
Core Mechanism: Intracellular Iron Chelation
The primary mechanism driving most of CPX's non-antifungal effects is its ability to bind and sequester intracellular iron.[7][10][11] Cancer cells, due to their rapid proliferation, have a significantly higher requirement for iron compared to normal cells, making them particularly vulnerable to iron deprivation.[3] By chelating intracellular iron, CPX effectively inhibits the function of numerous iron-dependent enzymes that are crucial for cellular processes like DNA synthesis and repair, metabolism, and signal transduction.[6][8][10] This iron-chelating activity is the linchpin connecting CPX to its diverse molecular targets.
Caption: The central role of iron chelation in CPX's mechanism of action.
Key Molecular Targets and Signaling Pathways
Inhibition of Iron-Dependent Enzymes
CPX's iron-chelating property directly impacts several critical enzymes:
-
Ribonucleotide Reductase (RR): This iron-dependent enzyme is essential for DNA synthesis by converting ribonucleotides to deoxyribonucleotides. CPX inhibits RR, leading to the depletion of the dNTP pool, which in turn causes DNA damage and cell cycle arrest.[4][8][9]
-
Deoxyhypusine Hydroxylase (DOHH): DOHH is an iron-containing enzyme required for the post-translational modification (hypusination) and activation of eukaryotic translation initiation factor 5A (eIF5A).[4][6] The eIF5A protein is critical for the translation of specific mRNAs involved in cell proliferation. By inhibiting DOHH, CPX blocks eIF5A activation, resulting in G1 phase cell cycle arrest.[4]
-
Prolyl Hydroxylases (PHDs): These enzymes require iron as a cofactor to hydroxylate and target the Hypoxia-Inducible Factor-1 alpha (HIF-1α) for degradation. By chelating iron, CPX inhibits PHDs, leading to the stabilization and accumulation of HIF-1α under normoxic conditions.[12][13][14] This stabilization can induce the expression of HIF-1 target genes like Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis.[12][13] This pro-angiogenic effect is a notable exception to its predominantly anticancer activities and suggests context-dependent outcomes.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation and is frequently hyperactivated in various cancers.[15][16] Recent studies have demonstrated that this pathway's activity is iron-dependent.[15] CPX treatment leads to the inhibition of Wnt/β-catenin signaling.[4][16] This is achieved by destabilizing β-catenin, the central effector of the pathway.[15][17] Downregulation of β-catenin expression has been observed in myeloma, lymphoma, and renal cell carcinoma cells following CPX treatment, leading to apoptosis and reduced tumor growth.[16][17][18]
Caption: CPX inhibits the Wnt/β-catenin pathway via iron chelation.
Inhibition of mTORC1 Signaling via AMPK Activation
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival, often found to be dysregulated in cancer.[19] CPX has been shown to inhibit the mTOR complex 1 (mTORC1) signaling pathway.[19][20] This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[19][20] CPX-induced activation of AMPK leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2) and Raptor, both of which are negative regulators of mTORC1.[19][20] The subsequent inhibition of mTORC1 is evidenced by the dephosphorylation of its downstream effectors, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[19][20]
Caption: CPX inhibits mTORC1 signaling through the activation of AMPK.
Induction of DNA Damage Response and Cell Cycle Arrest
CPX treatment induces DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway.[4][21] Activated Chk1 then phosphorylates and promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[4][22] Cdc25A is a critical protein that activates cyclin-dependent kinases (CDKs) required for G1/S phase transition.[22] The degradation of Cdc25A leads to an increase in the inhibitory phosphorylation of G1-CDKs (CDK2, CDK4), hypophosphorylation of the Retinoblastoma protein (Rb), and subsequent cell cycle arrest in the G1/G0 phase.[3][4][22]
Caption: CPX-induced DNA damage response leading to G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| MDA-MB-231 | Breast Carcinoma | ~2-5 | 48 | [3] |
| Rh30 | Rhabdomyosarcoma | ~2-5 | 48 | [3] |
| HT-29 | Colon Adenocarcinoma | ~2-5 | 48 | [3] |
| U937, MDAYD2, etc. | Leukemia | ≤ 2.5 | 72 | [4] |
| KMS12, OCI-MY5, etc. | Myeloma | ≤ 2.5 | 72 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | CPX Conc. (µM) | Exposure Time (h) | Change in G1/G0 Phase Population | Citation |
| Rh30 | 10 | 24 | Increase from 40.1% to 62.4% | [3] |
| CEM-C1 | 10 | 24 | Increase from 39.6% to 60.8% | [10] |
| Molt-4 | 10 | 24 | Increase from 50.7% to 89.0% | [10] |
| Jurkat | 10 | 24 | Increase from 46.2% to 77.1% | [10] |
Table 3: Modulation of Key Signaling Proteins by this compound
| Protein Target | Effect | Cell Line(s) | Condition | Citation |
| p-S6K1 | Inhibition | Rh30, MDA-MB-231, etc. | CPX Treatment | [19] |
| p-4E-BP1 | Inhibition | Rh30, MDA-MB-231, etc. | CPX Treatment | [19] |
| p-AMPK | Activation | Rh30 | CPX Treatment | [19] |
| Cyclin D1, E, A, B1 | Downregulation | Rh30 | CPX (>10 µM) | [3][4] |
| CDK2, CDK4 | Downregulation | Rh30 | CPX (>10 µM) | [3][4] |
| p21Cip1 | Upregulation | Rh30 | CPX Treatment | [3][4] |
| Cdc25A | Downregulation (Degradation) | MDA-MB-231, Rh30 | CPX Treatment | [4][22] |
| β-catenin | Downregulation | Lymphoma cells | CPX Treatment | [16] |
Experimental Protocols
This section provides a generalized overview of methodologies commonly used to investigate the molecular effects of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: Human cancer cell lines (e.g., Rh30, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay (MTS): Cells are seeded in 96-well plates and treated with varying concentrations of CPX for 24-72 hours. Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's protocol. Absorbance is measured at 490 nm, and IC50 values are calculated.[8]
-
EdU Incorporation Assay: To measure DNA synthesis, cells are treated with CPX and then incubated with 5-ethynyl-2´-deoxyuridine (EdU). EdU incorporation is detected using a fluorescent azide-coupling reaction (e.g., Click-iT EdU Assay Kit, Invitrogen) and analyzed by flow cytometry or fluorescence microscopy.[23]
Cell Cycle Analysis
-
Protocol: Cells are treated with CPX for a specified duration (e.g., 24 hours). They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. After fixation, cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A. DNA content is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT).[3][10]
Apoptosis Assays
-
Annexin V/PI Staining: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and after a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[3]
-
TUNEL Assay: For in vivo studies, apoptosis in tumor tissue sections from xenograft models can be detected using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.[3]
Western Blotting
-
Protocol: Cells are treated with CPX, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., p-S6K1, β-catenin, Cdc25A, GAPDH). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19][22]
Wnt/β-catenin Reporter Assay
-
Protocol: Cells (e.g., SW480, which have high constitutive Wnt signaling) are transiently transfected with the TOPFLASH (T-cell factor/lymphoid enhancer factor-responsive luciferase reporter) and a Renilla luciferase control plasmid. After transfection, cells are treated with CPX. Luciferase activity is measured using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio indicates inhibition of Wnt signaling.[15]
Caption: A general experimental workflow for studying the effects of CPX.
Conclusion
This compound has emerged as a compelling example of drug repurposing, demonstrating a wide array of biological activities that extend far beyond its original antifungal indication. The foundation of its non-antifungal action is its potent ability to chelate intracellular iron, a mechanism that disproportionately affects cancer cells with their high iron dependency. This single property enables CPX to modulate a multitude of critical cellular pathways, including those governed by mTORC1, Wnt/β-catenin, and the DNA damage response machinery, ultimately leading to cell cycle arrest and apoptosis in malignant cells. The detailed understanding of these molecular targets provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent in oncology and other disease areas. Further research, particularly well-designed clinical trials, will be crucial to fully realize the therapeutic potential of this established drug in new clinical contexts.
References
- 1. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The antimycotic this compound induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antimycotic this compound induces HIF‐1α stability, VEGF expression, and angiogenesis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the Wnt/beta-catenin pathway with the antifungal agent this compound in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the Wnt/beta-catenin pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Wnt/Beta-catenin Pathway with the Antifungal Agent this compound in a Murine Myeloma Model | In Vivo [iv.iiarjournals.org]
- 19. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ciclopirox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as certain bacteria. It also possesses anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and synthesis history of Ciclopirox, its mechanism of action, and key quantitative data regarding its antimicrobial and anti-inflammatory activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.
Discovery and History
Ciclopirox was first synthesized in the 1970s by researchers at the German pharmaceutical company Hoechst AG.[1] The development was led by G. Lohaus and W. Dittmar, who were investigating novel antifungal compounds.[2] The initial patents for Ciclopirox were filed in the early 1970s, with a South African patent being one of the earliest.[3] The olamine salt of Ciclopirox, Ciclopirox Olamine, was developed to enhance its solubility and bioavailability.[3]
The discovery of Ciclopirox's antifungal activity stemmed from a screening program of newly synthesized compounds. Its unique mechanism of action, which differs from the then-prevalent azole antifungals, made it a promising candidate for development. Clinical trials began in the early 1980s, and it has since been widely used for the topical treatment of various fungal infections.[2]
References
Unveiling the Anti-inflammatory Potential of Ciclopirox Olamine: A Technical Guide
An In-depth Exploration of the Mechanisms and Evidentiary Basis for Researchers and Drug Development Professionals
Introduction
Ciclopirox Olamine (CPO), a synthetic hydroxypyridone derivative, is a well-established antifungal agent with a broad spectrum of activity.[1] Beyond its primary antimycotic applications, a growing body of evidence highlights its significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, delving into its molecular mechanisms of action, presenting available quantitative data, and outlining key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of CPO in inflammatory conditions.
The anti-inflammatory actions of this compound are multifaceted, primarily revolving around its ability to chelate iron and inhibit key pro-inflammatory enzymes and signaling pathways.[4][5] These mechanisms collectively lead to a reduction in the production of inflammatory mediators, such as prostaglandins, leukotrienes, and pro-inflammatory cytokines.[2][6]
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:
Iron Chelation
A primary and unique mechanism of CPO is its high affinity for polyvalent metal cations, particularly ferric iron (Fe³⁺).[5][7] By chelating intracellular iron, CPO disrupts the function of iron-dependent enzymes that play a role in inflammatory processes.[8] Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, contributing to oxidative stress and inflammation.[6] By sequestering iron, this compound mitigates this effect.[6]
Inhibition of the Arachidonic Acid Cascade
This compound directly interferes with the arachidonic acid cascade, a critical pathway in the generation of potent inflammatory mediators.[2][3] It achieves this by inhibiting two key enzymes:
-
Cyclooxygenase (COX): CPO inhibits the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4][5] Prostaglandins are involved in vasodilation, increased vascular permeability, pain, and fever associated with inflammation.
-
5-Lipoxygenase (5-LOX): CPO also inhibits 5-LOX, the enzyme that catalyzes the synthesis of leukotrienes from arachidonic acid.[4][5] Leukotrienes are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability.
The dual inhibition of COX and 5-LOX pathways makes this compound a potent anti-inflammatory agent.
Inhibition of the Arachidonic Acid Cascade by this compound.
Modulation of Pro-inflammatory Cytokine Production
By inhibiting the arachidonic acid cascade and other signaling pathways, this compound leads to a reduction in the production of several key pro-inflammatory cytokines, including:
These cytokines are central to the inflammatory response, amplifying and perpetuating inflammation.
Impact on Intracellular Signaling Pathways
Recent studies have begun to elucidate the effects of this compound on intracellular signaling pathways that regulate inflammation:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by CPO is still under investigation, its ability to reduce oxidative stress and inhibit upstream signaling events suggests a potential modulatory role on this pathway.
-
mTORC1 Signaling: this compound has been shown to inhibit mTORC1 signaling through the activation of AMPK. The mTOR pathway is a central regulator of cell growth and proliferation and has been implicated in inflammatory processes.
-
NLRP3 Inflammasome: Ciclopirox has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of IL-1β and IL-18.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Ciclopirox mitigates inflammatory response in LPS-induced septic shock via inactivation of SORT1-mediated wnt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclopirox and this compound: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. us.typology.com [us.typology.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. ijpras.com [ijpras.com]
- 9. Ciclopirox inhibits NLRP3 inflammasome activation via protecting mitochondria and ameliorates imiquimod-induced psoriatic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ciclopirox olamine analogues and derivatives, intended for researchers and professionals in the field of drug development. The document details synthetic methodologies, presents quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this area.
Introduction to this compound
This compound is a synthetic broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] It is the olamine salt of ciclopirox, a N-hydroxypyridone derivative.[2] Beyond its well-established antifungal activity, ciclopirox and its analogues have demonstrated potential as antibacterial, anti-inflammatory, and anticancer agents.[3] The multifaceted mechanism of action, primarily involving the chelation of polyvalent metal cations like Fe3+, leads to the inhibition of essential enzymes, thereby disrupting cellular metabolism and structural integrity of target organisms.[2] This unique mechanism has sparked interest in the synthesis of novel analogues and derivatives to explore and enhance their therapeutic potential.
Synthetic Pathways for this compound Analogues
The synthesis of this compound analogues and derivatives primarily follows two established routes: synthesis via α-pyrones and synthesis via 2-methoxypyridines.[4] These methods allow for the introduction of various substituents on the pyridone core, enabling the exploration of structure-activity relationships (SAR).
Synthesis via α-Pyrones
This pathway is a common approach for generating a variety of Ciclopirox analogues. The general workflow involves the formation of a substituted α-pyrone intermediate, which is then converted to the corresponding N-hydroxypyridone.
Experimental Workflow: Synthesis via α-Pyrones
Caption: General workflow for the synthesis of Ciclopirox analogues via α-pyrone intermediates.
Detailed Experimental Protocol: Synthesis of 4-methyl-6-substituted N-hydroxypyridone Analogs [4]
-
Acylation: Commercially available ethyl 3-methylbut-2-enoate is reacted with a corresponding freshly prepared acyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) to furnish a stereoisomeric mixture of esters.
-
Cyclization: The crude acyl α,β-unsaturated esters are cyclized by heating in a mixture of acetic acid (AcOH) and sulfuric acid (H₂SO₄) at 100°C. This step generates the pyron-2-one intermediates.
-
N-Hydroxypyridone Formation: The pyron-2-one intermediates are then reacted with hydroxylamine hydrochloride in the presence of imidazole at 100°C to yield the final N-hydroxypyridone analogues.
Synthesis via 2-Methoxypyridines
This alternative synthetic route provides access to a different set of analogues, particularly those with substitutions at the 4- and 5-positions of the pyridone ring.
Experimental Workflow: Synthesis via 2-Methoxypyridines
Caption: General workflow for the synthesis of Ciclopirox analogues via 2-methoxypyridine intermediates.
Detailed Experimental Protocol: Synthesis of a Ciclopirox Analogue via a 5-Substituted 2-Methoxypyridine [4]
-
Bromine-Lithium Exchange and Aldehyde Addition: A solution of 3-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred. A solution of benzaldehyde in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a substituted benzyl alcohol, is extracted.
-
Reduction of Benzyl Alcohol: The benzyl alcohol derivative is dissolved in methanol, and palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere to yield the corresponding benzyl pyridine.
-
N-Oxidation: The pyridine ring of the benzyl pyridine is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform at 50°C to form the pyridine N-oxide.
-
Rearrangement to N-Hydroxypyridone: The pyridine N-oxide is reacted with acetyl chloride at 50°C, followed by treatment with potassium carbonate in methanol to yield the final N-hydroxypyridone analogue.
Quantitative Data on this compound Analogues
The biological activity of synthesized this compound analogues is typically evaluated through in vitro assays to determine their minimum inhibitory concentration (MIC) against various fungal species and their cytotoxicity (CC50) against mammalian cell lines. This data is crucial for establishing structure-activity relationships.
| Compound | R4 | R5 | R6 | MIC80 (μM) vs. C. neoformans | CC50 (μM) vs. Huh7 cells |
| This compound (CPO) | CH₃ | H | Cyclohexyl | 2.0 | >50 |
| Analogue 1 | H | H | Cyclohexyl | 3.0 | >50 |
| Analogue 2 | CH₃ | H | Phenyl | 1.0 | 25 |
| Analogue 3 | CH₃ | H | 4-Chlorophenyl | 1.0 | 12.5 |
| Analogue 4 | CH₃ | H | 4-Methoxyphenyl | 2.0 | 50 |
| Analogue 5 | CH₃ | Benzyl | H | >50 | >50 |
| Analogue 6 | Phenyl | H | CH₃ | 3.0 | >50 |
Data compiled from "Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans"[4]
Signaling Pathway Involvement
Ciclopirox and its analogues exert their cellular effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling cascade, which is crucial for regulating cell growth, proliferation, and metabolism. Ciclopirox has been shown to activate AMPK, which in turn inhibits mTORC1 signaling, contributing to its anticancer effects.
AMPK/mTORC1 Signaling Pathway
Caption: this compound activates AMPK, leading to the inhibition of mTORC1 signaling and subsequent effects on protein synthesis and cell growth.
Conclusion
The synthesis of this compound analogues and derivatives offers a promising avenue for the discovery of novel therapeutic agents with a broad range of biological activities. The synthetic routes via α-pyrones and 2-methoxypyridines provide versatile platforms for generating diverse chemical entities. The continued exploration of structure-activity relationships, guided by quantitative biological data, will be instrumental in optimizing the efficacy and safety profiles of these compounds. Furthermore, a deeper understanding of their interactions with cellular signaling pathways, such as the AMPK/mTORC1 axis, will facilitate their development for various therapeutic applications, including antifungal, antibacterial, and anticancer therapies. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Targets of Ciclopirox Olamine: A Technical Guide to Genetic Screening in Yeast
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox olamine (CPO) is a broad-spectrum antifungal agent with a unique mode of action that sets it apart from other common antifungals like azoles and polyenes.[1] Its primary mechanism involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which disrupts essential cellular processes by inhibiting metal-dependent enzymes.[2][3] This iron-chelating property makes CPO a subject of interest not only for its antifungal activity but also for its potential in other therapeutic areas, including cancer treatment.[1][4] The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for elucidating the specific genetic and molecular targets of drugs like CPO. Its genetic tractability and the availability of genome-wide screening tools allow for a systematic dissection of drug-gene interactions.[5][6]
This technical guide provides a comprehensive overview of the methodologies used to identify the genetic targets of this compound in S. cerevisiae. It details experimental protocols for genetic screening, presents available quantitative data, and visualizes the key pathways and experimental workflows involved.
Mechanism of Action: Iron Chelation and Cellular Consequences
The primary mode of action of this compound is the intracellular chelation of iron.[4] This depletion of iron disrupts the function of numerous iron-dependent enzymes and cellular processes, leading to fungistatic or fungicidal effects.[2] In S. cerevisiae, this iron-limiting condition triggers a well-characterized transcriptional response primarily governed by the Aft1 and Aft2 transcription factors.[2][7] Under iron-deficient conditions, Aft1 and Aft2 translocate to the nucleus and activate the expression of a suite of genes known as the "iron regulon."[2][7] These genes are involved in increasing iron uptake from the environment and mobilizing intracellular iron stores.
Studies have shown that treatment of yeast with CPO leads to the upregulation of genes involved in iron transport, such as high-affinity iron permeases (e.g., FTR1) and multicopper oxidases.[5][8] Conversely, the activity of iron-containing enzymes essential for processes like respiration and DNA synthesis is inhibited.[4] This multifaceted disruption of cellular homeostasis ultimately leads to growth arrest and cell death.[9]
Genetic Screening Approaches for Target Identification
Several powerful genetic screening methods in S. cerevisiae can be employed to identify the specific genes and pathways that are targeted by CPO. These approaches are crucial for understanding its precise mechanism of action and for identifying potential synergistic drug combinations.
Chemogenomic Profiling (Haploinsufficiency Profiling)
Chemogenomic profiling, specifically haploinsufficiency profiling (HIP), is a powerful method to identify drug targets. This technique utilizes a collection of heterozygous deletion strains, where one of the two copies of a gene is deleted. The underlying principle is that if a drug targets the protein product of a particular gene, the heterozygous strain for that gene will be hypersensitive to the drug due to the reduced gene dosage.[10]
Screening for Drug-Sensitive Mutants
A common approach to identify genes involved in drug tolerance is to screen a collection of deletion mutants for increased sensitivity to the compound. This can be done on a genome-wide scale using the yeast deletion collection, which comprises strains with single-gene knockouts for nearly all non-essential genes in the yeast genome.[11]
Transcriptional Profiling
Analyzing the global changes in gene expression in response to CPO treatment can provide significant insights into its mechanism of action. By identifying which genes are up- or down-regulated, researchers can infer which pathways are being perturbed by the drug. This is typically done using DNA microarrays or RNA sequencing.[8][12]
Data Presentation
This compound Sensitive Mutants in S. cerevisiae
| Mutant ID | Gene Identified | Function | Cellular Process | Reference |
| COS107 | FRE1 | Fe/Cu reductase | Iron transport, Cellular transport | [1][2] |
| COS110 | YAP1 | Transcription factor | Oxidative stress response | [1][2] |
| COS111 | YBR203W | Unknown | Signal transduction | [1][2] |
Table 1: this compound-sensitive mutants identified in Saccharomyces cerevisiae. This table summarizes the findings from a screen of MMS-mutagenized yeast clones for increased sensitivity to CPO.[1][2]
Transcriptional Response to this compound in Candida albicans
While detailed transcriptional profiling data for CPO in S. cerevisiae is not publicly available, studies in the related pathogenic yeast Candida albicans provide valuable insights into the conserved cellular response to this drug. These studies confirm that CPO induces a strong iron-starvation response.
| Gene | Function | Fold Change (Up/Down) | Cellular Process | Reference |
| FTR1 | High-affinity iron permease | Up | Iron transport | [5][8] |
| FTH1 | Putative iron transporter | Up | Iron transport | [5] |
| CFL1 | Iron reductase | Up | Iron transport | [5] |
| SIT1 | Siderophore transporter | Up | Iron transport | [5][8] |
| CCC2 | Copper permease | Up | Copper/Iron transport | [5] |
| CDR1 | Multidrug resistance transporter | Up | Drug efflux | [8] |
| CDR2 | Multidrug resistance transporter | Up | Drug efflux | [8] |
| SOD1 | Superoxide dismutase (Cu/Zn) | Up | Oxidative stress response | [8] |
| SOD2 | Superoxide dismutase (Mn) | Down | Oxidative stress response | [8] |
Table 2: Selected genes differentially expressed in Candida albicans upon treatment with this compound. This table highlights key genes whose expression is altered by CPO, primarily showing an upregulation of genes involved in iron uptake and stress responses. Data is based on RT-PCR and microarray analyses.[5][8]
Experimental Protocols
Protocol 1: Serial Dilution Spot Assay for CPO Sensitivity
This protocol is used to assess the sensitivity of yeast strains to this compound in a semi-quantitative manner.
Materials:
-
Yeast strains (wild-type and mutant)
-
YPD (Yeast Extract-Peptone-Dextrose) liquid medium and agar plates
-
This compound (CPO) stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plate
-
Sterile water or saline
-
Multichannel pipette
Procedure:
-
Prepare Yeast Cultures: Inoculate single colonies of each yeast strain into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking to saturation.
-
Normalize Cell Density: Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures. Dilute each culture to an OD₆₀₀ of 1.0 in sterile water.
-
Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution for each strain.
-
Add 180 µL of sterile water to wells in columns 2 through 5 for each strain.
-
Add 200 µL of the normalized cell suspension (OD₆₀₀ = 1.0) to the wells in column 1.
-
Transfer 20 µL from column 1 to column 2, mix well.
-
Continue the serial transfer of 20 µL to the subsequent columns.
-
-
Spotting: Prepare YPD agar plates containing a range of CPO concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM). Ensure the plates are dry.
-
Incubation: Using a multichannel pipette, spot 5 µL of each dilution onto the YPD and YPD+CPO plates. Allow the spots to dry completely before inverting the plates.
-
Analysis: Incubate the plates at 30°C for 2-3 days and document the growth by photography. Compare the growth of mutant strains to the wild-type strain at different CPO concentrations.
Protocol 2: High-Throughput Chemogenomic Screening
This protocol outlines a general workflow for a genome-wide screen to identify CPO-sensitive mutants using the yeast deletion collection.
Materials:
-
Yeast deletion mutant array (e.g., in 96- or 384-well format)
-
YPD liquid medium and agar plates
-
This compound (CPO)
-
Robotic plate handler (for high-throughput screening)
-
Plate reader or imaging system for growth analysis
Procedure:
-
Determine Sub-lethal CPO Concentration: Perform a dose-response curve with the wild-type strain to determine the concentration of CPO that causes a partial inhibition of growth (e.g., IC₂₀).
-
Screening:
-
Pin the yeast deletion array onto YPD agar plates containing the sub-lethal concentration of CPO and control YPD plates without the drug.
-
Incubate the plates at 30°C for 48 hours.
-
-
Data Acquisition: Scan the plates to obtain high-resolution images.
-
Data Analysis: Use image analysis software to quantify the colony size for each mutant on the control and CPO-containing plates. Calculate a sensitivity score for each mutant based on the relative reduction in colony size in the presence of CPO.
-
Hit Identification and Validation: Identify the mutants that show a significant growth defect in the presence of CPO. Validate the hits by performing individual spot assays (as in Protocol 1).
Protocol 3: Transcriptional Profiling using Microarrays
This protocol provides a general outline for analyzing the transcriptional response of yeast to CPO treatment.
Materials:
-
Yeast culture (wild-type)
-
YPD liquid medium
-
This compound (CPO)
-
RNA extraction kit (e.g., hot acid phenol method or commercial kit)
-
Spectrophotometer or Bioanalyzer for RNA quality control
-
Yeast DNA microarrays
-
Reagents for cDNA synthesis, labeling, and hybridization
Procedure:
-
Yeast Culture and Treatment: Grow a mid-log phase culture of wild-type yeast (OD₆₀₀ ≈ 0.5-0.8). Split the culture into two flasks. To one, add CPO to a final concentration that elicits a response (e.g., IC₅₀). To the other, add the equivalent volume of the drug solvent (e.g., DMSO) as a control. Incubate for a defined period (e.g., 1-3 hours).
-
RNA Extraction: Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen. Extract total RNA using a preferred method, such as hot acid phenol extraction. Treat the RNA with DNase to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (A₂₆₀/A₂₈₀ ratio) and a Bioanalyzer (to check for RNA integrity).
-
Microarray Hybridization:
-
Synthesize and label cDNA from the RNA of the control and CPO-treated samples with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to a yeast DNA microarray.
-
-
Data Acquisition and Analysis:
-
Scan the microarray to measure the fluorescence intensity for each spot.
-
Normalize the data and calculate the fold change in gene expression for each gene in the CPO-treated sample relative to the control.
-
Perform statistical analysis to identify genes that are significantly up- or down-regulated.
-
Use bioinformatics tools to perform gene ontology (GO) and pathway analysis to identify the biological processes affected by CPO.
-
Mandatory Visualizations
References
- 1. AFT2 Regulation | SGD [yeastgenome.org]
- 2. The possible mechanism of action of this compound in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. sc.edu [sc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism and structure of the Saccharomyces cerevisiae iron regulator Aft2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Charting Shifts in Saccharomyces cerevisiae Gene Expression across Asynchronous Time Trajectories with Diffusion Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression and survival changes in Saccharomyces cerevisiae during suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Genome-Wide Analysis of Yeast Deletion Strain Sensitivities to Oxidative and Chemical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microarray analysis for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciclopirox Olamine: A Multifaceted Agent for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox olamine (CPO) is a synthetic hydroxypyridone derivative, widely recognized as a broad-spectrum antifungal agent.[1][2] Its established safety profile and unique mechanism of action have prompted investigations into its therapeutic potential beyond dermatology.[1][3] Emerging research has identified CPO as a promising candidate for drug repurposing in a variety of conditions, including cancer and, notably, neurodegenerative diseases.[1][3][4] This guide provides a comprehensive overview of the core mechanisms of CPO, relevant experimental data, and detailed protocols to facilitate its exploration in the context of neurodegenerative disease research.
The therapeutic potential of CPO in neurology stems from its multifaceted mechanism of action, which includes iron chelation, inhibition of key cellular enzymes, and modulation of critical signaling pathways implicated in neuronal survival and pathology.[1][5]
Core Mechanisms of Action in a Neurodegenerative Context
This compound's therapeutic potential in neurodegenerative disorders is not attributed to a single mode of action but rather to its ability to modulate several interconnected cellular pathways. Its primary action as an iron chelator initiates a cascade of downstream effects that are highly relevant to the pathologies of many neurodegenerative diseases.
Iron Chelation
A central feature of CPO's mechanism is its high affinity for trivalent metal cations, particularly iron (Fe³⁺).[2][5] It acts as a lipophilic, bidentate iron chelator, effectively binding to and reducing the availability of intracellular iron.[6][7][8] This is significant because iron dysregulation and accumulation are implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's and Alzheimer's, where excess iron can catalyze the production of damaging reactive oxygen species (ROS) through the Fenton reaction.[9][10][11] By sequestering intracellular iron, CPO may mitigate this iron-induced oxidative stress, a key contributor to neuronal damage.[9][12]
Inhibition of Prolyl Hydroxylases (PHDs) and HIF-1α Stabilization
Many of CPO's downstream effects are a direct consequence of its iron-chelating activity. Prolyl hydroxylases (PHDs) are iron-dependent enzymes that play a critical role in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to low oxygen.[6][7] Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for degradation.
By chelating the iron necessary for PHD activity, CPO inhibits these enzymes.[6][13][14] This inhibition prevents the degradation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[6][7][15] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of various genes involved in cell survival, angiogenesis, and glucose metabolism, such as Vascular Endothelial Growth Factor (VEGF).[6][15] This "pharmacological hypoxia" induction could be beneficial in ischemic conditions like stroke and in neurodegenerative diseases where enhancing cell survival and vascular function is desirable.[14]
Inhibition of mTORC1 Signaling
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, and its dysregulation is associated with various human diseases.[16] CPO has been shown to inhibit mTOR complex 1 (mTORC1) signaling.[16][17] This inhibition is not typically mediated through the canonical PI3K/Akt pathway but rather through the activation of AMP-activated protein kinase (AMPK).[16][17]
CPO activates AMPK, which then leads to the inhibition of mTORC1 through the TSC2 tumor suppressor and direct phosphorylation of Raptor, a key component of the mTORC1 complex.[16][17] The inhibition of mTORC1, a key cellular energy sensor, and the subsequent induction of autophagy could be a crucial mechanism for clearing aggregated proteins, a common hallmark of many neurodegenerative diseases.
Anti-inflammatory and Neuroprotective Effects
CPO also exhibits anti-inflammatory properties, which are highly relevant as neuroinflammation is a critical component of neurodegeneration.[1] It can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][18] Studies in models of retinal ischemia/reperfusion injury and middle cerebral artery occlusion (MCAO) in rats have demonstrated that CPO can exert significant neuroprotective effects.[18][19] These effects include reducing infarct volume, alleviating neurological deficits, protecting against neuronal loss, and inhibiting microglial activation.[19]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the potency and efficacy of CPO in relevant experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | IC₅₀ / Concentration | Effect | Reference |
|---|---|---|---|---|
| Inhibition of Deoxyhypusine Hydroxylase | HUVECs | ~5 µM | Inhibition of enzyme activity | [20] |
| Inhibition of DNA Synthesis | HUVECs | ~10 µM | G₁ arrest of the cell cycle | [20] |
| Inhibition of mTORC1 Signaling | Rh30 Rhabdomyosarcoma Cells | 1-5 µM | Inhibition of S6K1 and 4E-BP1 phosphorylation | [16] |
| Neuroprotection | 661W Photoreceptor Cells | 1-10 µM | Protection against oxygen-glucose deprivation (OGD) injury | [18] |
| Inhibition of Pro-inflammatory Cytokines | 661W Photoreceptor Cells | 10 µM | Significant inhibition of IL-6, IL-23, and TNF-α secretion after OGD |[18] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Dosing | Key Findings | Reference |
|---|---|---|---|
| Rat MCAO (Ischemic Stroke) | 3 mg/kg (i.p.), post-ischemic | 22.45% reduction in infarct volume; significant alleviation of neurological deficits | [19] |
| Rat MCAO (Ischemic Stroke) | 3 mg/kg (i.p.), post-ischemic | Reversed ischemia-induced neuronal loss and glial activation | [19] |
| Mouse Retinal I/R Injury | Intravitreal injection | Significantly preserved the normal thickness of the retina | [18] |
| Chick Chorioallantoic Membrane | Polymer disks with CPO | Induced angiogenesis |[6][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature on CPO.
Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol is designed to assess the neuroprotective effects of CPO against ischemic injury in a neuronal cell culture model.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or 661W photoreceptor cells) in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[18][19]
-
Pre-treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of CPO (e.g., 1, 3, 10 µM) or vehicle control. Incubate for a specified pre-treatment period (e.g., 2-4 hours).
-
OGD Induction: Wash cells with PBS and replace the medium with glucose-free DMEM. Place the culture plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) at 37°C for a duration determined by cell type sensitivity (e.g., 4-6 hours).[18][19]
-
Reperfusion: Remove plates from the hypoxic chamber, replace the OGD medium with standard growth medium (containing glucose), and return to the normoxic incubator for 24 hours.
-
Viability Assessment: Measure cell viability using assays such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Calculate the percentage of cell viability relative to the normoxic control group. Compare the viability of CPO-treated groups to the OGD-only group to determine neuroprotective efficacy.
Protocol: Western Blotting for HIF-1α and p-mTORC1 Effectors
This protocol allows for the assessment of CPO's effect on key protein expression and phosphorylation states.
-
Cell Lysis: Treat cells with CPO as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for HIF-1α, phospho-p70S6K, phospho-4E-BP1, and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.
Protocol: In Vivo Ischemic Stroke Model (Rat MCAO)
This protocol outlines a common in vivo model to test the therapeutic efficacy of CPO against stroke.
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). Anesthetize the animals (e.g., with isoflurane).
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. Advance a nylon monofilament into the internal carotid artery to block the origin of the MCA. Maintain the occlusion for a set period (e.g., 90-120 minutes).[19]
-
Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.
-
Drug Administration: Administer CPO (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately after the start of reperfusion.[19]
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).[19]
-
Infarct Volume Measurement: Euthanize the animals and harvest the brains. Section the brain into coronal slices (e.g., 2 mm thick) and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white.[19]
-
Data Analysis: Digitize the brain slices and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software. Compare the infarct volume and neurological scores between CPO-treated and vehicle-treated groups.
Conclusion and Future Directions
This compound presents a compelling case for repurposing in the field of neurodegenerative disease research. Its well-defined mechanisms, including iron chelation, HIF-1α stabilization, mTORC1 inhibition, and anti-inflammatory effects, directly target multiple pathological pathways common to a range of these disorders. The quantitative data from both in vitro and in vivo models underscore its potential as a neuroprotective agent.
For researchers and drug development professionals, CPO offers a readily available tool with a known safety profile to explore these complex diseases. Future research should focus on:
-
Disease-Specific Models: Evaluating the efficacy of CPO in genetic and toxin-induced models of Alzheimer's, Parkinson's, and Huntington's disease.
-
Chronic Dosing Studies: Assessing the long-term safety and efficacy of CPO in chronic neurodegenerative models.
-
Blood-Brain Barrier Penetration: Quantifying the extent to which CPO crosses the blood-brain barrier to ensure therapeutic concentrations can be achieved in the CNS.
-
Combination Therapies: Investigating potential synergistic effects of CPO with other neuroprotective agents.
By leveraging the detailed protocols and understanding the core mechanisms outlined in this guide, the scientific community can further elucidate and potentially harness the therapeutic power of this compound for the significant unmet medical need represented by neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The antimycotic this compound induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Iron chelation in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complementary effects of this compound, a prolyl hydroxylase inhibitor and sphingosine 1-phosphate on fibroblasts and endothelial cells in driving capillary sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antimycotic this compound induces HIF‐1α stability, VEGF expression, and angiogenesis | Semantic Scholar [semanticscholar.org]
- 16. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of this compound in retinal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repurposing antimycotic this compound as a promising anti-ischemic stroke agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Antibacterial Activity of Ciclopirox Olamine: A Technical Guide
Abstract
Ciclopirox olamine (CPO), a synthetic hydroxypyridone derivative, is a broad-spectrum antimicrobial agent traditionally utilized for its antifungal properties in dermatology.[1][2] However, a substantial body of foundational research has illuminated its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][3][4] This technical guide provides an in-depth analysis of CPO's core antibacterial mechanisms, summarizes its spectrum of activity with quantitative data, and details key experimental protocols used to elucidate its efficacy. The primary mechanism of action involves the chelation of polyvalent metal cations, particularly intracellular iron (Fe³⁺), leading to the inhibition of essential iron-dependent enzymes and subsequent disruption of critical cellular processes like DNA replication and energy metabolism.[2][5][6] Furthermore, research in Gram-negative bacteria has revealed a novel mechanism involving the disruption of galactose metabolism and lipopolysaccharide (LPS) biosynthesis.[7] Its multifaceted mechanism of action contributes to a low potential for resistance development, positioning Ciclopirox as a promising candidate for repurposing as an antibiotic against multidrug-resistant pathogens.[1][7]
Core Antibacterial Mechanisms of Action
The antibacterial efficacy of this compound is not attributed to a single target but rather to a combination of disruptive effects on fundamental bacterial processes.
Iron Chelation and Disruption of Cellular Homeostasis
The principal mechanism of Ciclopirox's antimicrobial activity is its high affinity for and chelation of trivalent metal cations, most notably Fe³⁺.[2][8] This action is central to its inhibitory effects. By sequestering intracellular iron, Ciclopirox effectively starves essential metabolic pathways of a critical cofactor.[6][9] This leads to the inhibition of numerous iron-dependent enzymes, such as catalases and ribonucleotide reductase, which are vital for oxidative stress response and DNA synthesis, respectively.[4][9][10] The disruption of these enzymatic functions compromises cellular energy production, mitochondrial function, and overall membrane integrity, ultimately leading to the cessation of growth.[1][5] The inhibitory effects of Ciclopirox can be reversed by the addition of exogenous iron to the growth medium, confirming the centrality of this mechanism.[7]
Interference with Galactose Metabolism and LPS Biosynthesis
In Gram-negative bacteria such as Escherichia coli, Ciclopirox has been shown to affect the galactose salvage pathway and lipopolysaccharide (LPS) biosynthesis.[7] Genetic overexpression screens identified that galE, which encodes UDP-glucose 4-epimerase, can rescue bacterial growth in the presence of otherwise inhibitory concentrations of Ciclopirox.[7] Further studies showed that mutant strains lacking genes involved in galactose metabolism and LPS core biosynthesis (galU, galE, rfaI, rfaB) exhibit lower minimum inhibitory concentrations (MICs) for Ciclopirox than the parent strain.[7] This indicates that Ciclopirox disrupts these pathways, which are crucial for bacterial growth and the structural integrity of the outer membrane, leading to altered LPS composition and impaired virulence.[7]
Bacteriostatic vs. Bactericidal Activity
Ciclopirox exhibits a dual-phase activity profile that is concentration-dependent. At concentrations at or near its MIC, the drug is primarily bacteriostatic, meaning it inhibits bacterial growth and replication.[7] However, at higher concentrations (≥2x the MIC), it becomes bactericidal, actively killing the bacteria.[7] Time-kill kinetic studies have shown that bacterial death occurs within 90 minutes of exposure to concentrations ≥4x the MIC, demonstrating a rapid lethal effect at sufficient dosages.[7]
Spectrum of Antibacterial Activity
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of numerous Gram-positive and Gram-negative bacteria.[1][11] Its efficacy extends to multidrug-resistant (MDR) clinical isolates, highlighting its potential as an alternative to conventional antibiotics.[4][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Species
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | - | 5 - 15 | [4][7] |
| Klebsiella pneumoniae | - | 5 - 15 | [7] |
| Acinetobacter baumannii | - | 5 - 15 | [7] |
| Pseudomonas aeruginosa | - | 5 - >30 | [4][7] |
| Staphylococcus aureus | + | 0.06 - 2 | [3] |
| Streptococcus pyogenes (Group A) | + | 0.06 - 2 | [3] |
| Corynebacterium spp. | + | 0.06 - 2 | [3] |
| General Gram-Positive Isolates | + | 0.06 - 2 | [3] |
| General Gram-Negative Isolates | - | 0.06 - 2 | [3] |
Key Experimental Protocols
The antibacterial properties of this compound have been characterized using standardized and reproducible laboratory methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ciclopirox is typically determined using the broth microdilution method as adapted from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[3][12]
Protocol Outline:
-
Preparation of CPO Stock: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) to achieve a range of decreasing concentrations.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells containing the CPO dilutions are inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate atmospheric conditions and temperature (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Evaluation of in vitro activity of this compound, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sugar and iron: Toward understanding the antibacterial effect of ciclopirox in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toward Repurposing Ciclopirox as an Antibiotic against Drug-Resistant Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 1% cream. A preliminary review of its antimicrobial activity and therapeutic use [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Ciclopirox Olamine: A Novel Therapeutic Avenue for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ciclopirox olamine (CPX), a synthetic hydroxypyridone derivative, has a long-standing clinical history as a broad-spectrum antifungal agent. Emerging evidence, however, illuminates its potent immunomodulatory and anti-inflammatory properties, positioning it as a compelling candidate for repositioning in the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of CPX, with a focus on its potential to modulate key signaling pathways implicated in autoimmunity. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate further research and development in this promising area.
Core Mechanisms of Action in Autoimmunity
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily centered around its ability to chelate intracellular iron and subsequently modulate iron-dependent enzymatic processes. This fundamental action cascades into the inhibition of several critical inflammatory pathways.
Iron Chelation and Disruption of Iron-Dependent Enzymes
The primary mechanism underpinning the diverse biological activities of CPX is its high affinity for trivalent metal cations, particularly iron (Fe³⁺).[1][2][3] By chelating intracellular iron, CPX effectively depletes the bioavailability of this essential cofactor for numerous enzymes, leading to the disruption of key cellular processes.[1][2] This includes the inhibition of iron-dependent enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation.[4]
Inhibition of Pro-inflammatory Cytokine Production
A significant body of evidence demonstrates that CPX can potently suppress the production of key pro-inflammatory cytokines that are central to the pathogenesis of many autoimmune diseases.[1][5][6] In-vitro studies have shown that CPX inhibits the synthesis and secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This broad-spectrum cytokine inhibition suggests a potential therapeutic benefit in diseases characterized by cytokine storms or chronic inflammation.
Modulation of Key Inflammatory Signaling Pathways
The immunomodulatory effects of CPX are mediated through its influence on several critical intracellular signaling pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immune responses. While direct inhibition of NF-κB by CPX is an area of ongoing investigation, its ability to suppress the production of NF-κB-dependent cytokines like TNF-α and IL-6 suggests an indirect modulatory role.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells, which play a critical role in several autoimmune diseases. Studies have shown that CPX can suppress the phosphorylation of STAT3 at both tyrosine 705 (Tyr705) and serine 727 (Ser727) residues, thereby inhibiting its activation and downstream signaling.[7][8]
-
NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of IL-1β and IL-18. Aberrant NLRP3 activation is implicated in a range of inflammatory and autoimmune disorders. CPX has been shown to inhibit NLRP3 inflammasome activation, protecting mitochondria from dysfunction, a key upstream event in inflammasome assembly.
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and is also implicated in immune cell differentiation and function. CPX has been demonstrated to inhibit mTORC1 signaling, which may contribute to its anti-proliferative and immunomodulatory effects.[4][9]
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on various parameters relevant to autoimmune diseases. It is important to note that research in this specific area is ongoing, and more comprehensive quantitative data from preclinical autoimmune disease models is needed.
| Parameter | Cell Type / Model | Concentration of CPX | Observed Effect | Reference |
| NLRP3 Inflammasome Activation | Lipopolysaccharide (LPS)/nigericin-induced bone marrow-derived macrophages (BMDMs) | IC50: 1.684 μM | Inhibition of IL-1β maturation and secretion | |
| STAT3 Phosphorylation | Gastric Cancer Cells | 20 mg/kg (in vivo) | Suppression of p-STAT3 (Tyr705) and p-STAT3 (Ser727) | [7] |
| Cell Proliferation | T-cell acute lymphoblastic leukemia (T-ALL) cell lines | 10 μM | Marked growth inhibition | [4] |
| mTORC1 Signaling | Rhabdomyosarcoma cells | 20 μM | Inhibition of S6K1 and 4E-BP1 phosphorylation | [9] |
Note: The table above represents a summary of currently available data. Further studies are required to generate more extensive quantitative data on the effects of this compound in various autoimmune disease models.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.
Western Blot Analysis for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates, a key indicator of STAT3 activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-p-STAT3 (Ser727), and Mouse anti-total STAT3.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), or total STAT3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3.[5][10][11]
NLRP3 Inflammasome Activation Assay
This protocol outlines a method to assess the effect of this compound on NLRP3 inflammasome activation by measuring IL-1β secretion.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Lipopolysaccharide (LPS).
-
Nigericin or ATP.
-
This compound.
-
ELISA kit for IL-1β.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess cell viability by measuring lactate dehydrogenase (LDH) release in the supernatants to ensure that the observed effects are not due to cytotoxicity.[12][13][14][15]
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
TNF-α or other NF-κB activators.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
This compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in cell number and transfection efficiency.[6][16][17][18][19]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ciclopirox drives growth arrest and autophagic cell death through STAT3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciclopirox drives growth arrest and autophagic cell death through STAT3 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ciclopirox Olamine in Cancer Cell Line Research
Introduction Ciclopirox Olamine (CPX) is a synthetic hydroxypyridone derivative, widely used as a topical antifungal agent for several decades.[1] Recent preclinical and clinical studies have highlighted its potential as an anti-cancer agent, leading to its investigation for drug repositioning.[2][3] CPX exhibits potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, including those from hematologic malignancies, breast cancer, rhabdomyosarcoma, and colon carcinoma.[1][2][3] Its mechanism of action is multifaceted, primarily involving the chelation of intracellular iron, which is crucial for cellular processes like DNA replication and repair.[1][4]
Mechanism of Action this compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways. As an iron chelator, it inhibits iron-dependent enzymes such as ribonucleotide reductase, which is essential for DNA synthesis.[1][5] This disruption of cellular metabolism and signaling cascades leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][5]
Key molecular targets and pathways affected by CPX include:
-
Cell Cycle Regulation: CPX induces a G1/G0 phase arrest in the cell cycle.[2][4] This is achieved by promoting the degradation of the Cdc25A phosphatase, which in turn leads to inhibitory phosphorylation of cyclin-dependent kinases (CDKs).[2] CPX also downregulates the expression of key cyclins (A, B1, D1, E) and CDKs (CDK2, CDK4) while upregulating the CDK inhibitor p21Cip1.[4]
-
Apoptosis Induction: The compound induces apoptosis through both caspase-dependent and independent mechanisms.[4] It has been shown to downregulate anti-apoptotic proteins like Bcl-xL and survivin while enhancing the cleavage of Bcl-2.[2][4]
-
Signaling Pathway Inhibition: CPX has been found to inhibit the mTORC1 and Wnt/β-catenin signaling pathways, both of which are central to cell growth, proliferation, and survival.[2][5] It can also activate the ATR-Chk1 signaling pathway, contributing to its anti-proliferative effects.[6]
Quantitative Data Summary
The anti-proliferative activity of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| Breast Carcinoma | MDA-MB-231 | ~2.0 | 6 days | [2] |
| Rhabdomyosarcoma | Rh30 | ~4.9 | 6 days | [2] |
| Colon Adenocarcinoma | HT-29 | ~1.5 | 6 days | [2] |
| Esophageal Cancer | TE-10, SKGT4, FLO1, ESO1 | 5 - 20 | 24 - 72 h | [3] |
| Hepatocellular Carcinoma | sk-Hep1, Huh7, Hep3B, Lm9 | < 10 | 24 h | [7] |
| Lung Adenocarcinoma | A549 | 4.4 | 24 h | [6] |
| Lung Adenocarcinoma | PC9 | 27.4 | 24 h | [6] |
| Lung Adenocarcinoma | H1299 | 67.9 | 24 h | [6] |
| Gastric Cancer | AGS | ~4.0 | 48 h |[8] |
Table 2: Effect of this compound on Cell Cycle Distribution in Rh30 Cells
| CPX Concentration (µM) | Exposure Time (h) | % G1/G0 Phase | % S Phase | % G2/M Phase | Citation |
|---|---|---|---|---|---|
| 0 (Control) | 24 | 45.1 | 38.2 | 16.7 | [2] |
| 5 | 24 | 60.3 | 25.9 | 13.8 | [2] |
| 5 | 48 | 68.5 | 19.8 | 11.7 | [2] |
| 5 | 72 | 75.2 | 15.3 | 9.5 |[2] |
Signaling Pathway and Workflow Diagrams
Caption: CPX-mediated cell cycle arrest pathway.
Caption: CPX-mediated apoptosis induction pathway.
Caption: General experimental workflow for CPX assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (CPX) stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
CPX Treatment: Prepare serial dilutions of CPX in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CPX (e.g., 0.1 to 100 µM). Include vehicle control wells (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the CPX concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells are fixed to permeabilize their membranes for dye entry, and RNase is used to prevent the staining of RNA.
Materials
-
Cancer cell line of interest
-
6-well plates
-
This compound (CPX)
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[9]
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of CPX for a specified duration (e.g., 24-72 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a 15 mL conical tube.[10] Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the corresponding supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[9]
Data Analysis
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
Principle This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[12]
Materials
-
Cancer cell line of interest
-
6-well plates
-
This compound (CPX)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS (ice-cold)
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CPX as described in the cell cycle protocol.
-
Cell Harvesting: Collect all cells (floating and adherent) as described previously.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution and Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples by flow cytometry within one hour.
Data Analysis
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Define four quadrants to quantify the cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Ciclopirox Olamine Administration in a Lung Adenocarcinoma Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox olamine (CPX), a synthetic antifungal agent, has demonstrated significant potential as an anti-cancer therapeutic.[1] Recent studies have highlighted its efficacy in inhibiting tumor growth in lung adenocarcinoma (LUAD), the most common subtype of lung cancer, which is associated with a poor prognosis.[1] CPX exerts its tumor-suppressor effects through multiple mechanisms, including the induction of DNA damage and apoptosis. This document provides detailed application notes and protocols for the administration of this compound in a lung adenocarcinoma xenograft mouse model, based on preclinical findings.
Mechanism of Action
In lung adenocarcinoma, this compound has been shown to inhibit tumor growth by down-regulating Topoisomerase II alpha (TOP2A), an enzyme overexpressed in LUAD and linked to a poor prognosis.[1] This inhibition leads to DNA damage, which in turn activates the ATR-CHK1-P53 signaling pathway. The activation of this pathway results in cell cycle arrest and ultimately apoptosis.[1] Furthermore, CPX treatment has been observed to increase intracellular reactive oxygen species (ROS) levels, contributing to its anti-tumor effects.[1] In other cancer models, CPX has also been found to inhibit mTORC1 signaling by activating AMPK.[2]
Data Presentation
In Vivo Efficacy of this compound in LUAD Xenograft Model
The following table summarizes the quantitative data from a study evaluating the effect of this compound on the growth of A549 and PC9 lung adenocarcinoma xenografts in BALB/c nude mice.
| Parameter | Control Group (Physiological Saline) | This compound Group (25 mg/kg/day) | Percentage Inhibition |
| A549 Xenograft | |||
| Average Tumor Volume (end of study) | ~1000 mm³ | ~400 mm³ | ~60% |
| Average Tumor Weight (end of study) | ~0.8 g | ~0.3 g | ~62.5% |
| PC9 Xenograft | |||
| Average Tumor Volume (end of study) | ~1200 mm³ | ~500 mm³ | ~58.3% |
| Average Tumor Weight (end of study) | ~1.0 g | ~0.4 g | ~60% |
Note: The values presented are approximations based on graphical data from the cited literature for illustrative purposes.
Immunohistochemical Analysis of Tumor Tissues
| Marker | Observation in Control Group | Observation in this compound Group | Implication |
| Ki-67 | High expression | Decreased staining | Inhibition of cell proliferation |
| p-H2AX | Low expression | Increased staining | Induction of DNA damage |
| TUNEL Assay | Low level of positive cells | Increased staining | Induction of apoptosis |
Experimental Protocols
Lung Adenocarcinoma Xenograft Mouse Model Establishment
This protocol outlines the procedure for establishing a subcutaneous xenograft model of lung adenocarcinoma using A549 or PC9 cell lines.
Materials:
-
A549 or PC9 human lung adenocarcinoma cells
-
Phosphate-Buffered Saline (PBS), sterile
-
6-week-old male BALB/c nude mice
-
Syringes and needles
Procedure:
-
Culture A549 or PC9 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once the tumors reach an average volume of 80-100 mm³, randomize the mice into control and treatment groups.[1]
This compound Administration
Materials:
-
This compound (CPX)
-
Physiological saline (0.9% NaCl)
-
Animal gavage needles
Procedure:
-
Prepare the this compound solution in physiological saline at the desired concentration for a final dose of 25 mg/kg/day.[1]
-
For the treatment group, administer the CPX solution daily via intraperitoneal injection or oral gavage.
-
For the control group, administer an equivalent volume of physiological saline.
-
Monitor the body weight of the mice and tumor size regularly throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for Ki-67
This protocol provides a general guideline for Ki-67 staining in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody
-
ABC HRP kit
-
DAB substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a heat-mediated method.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC HRP reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Western Blot for ATR-CHK1-P53 Pathway
This protocol describes the detection of key proteins in the ATR-CHK1-P53 pathway from tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ATR, anti-p-CHK1, anti-p-P53, and their total protein counterparts.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize the tumor tissue in RIPA buffer to extract proteins.
-
Determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
References
Application Notes and Protocols for Ciclopirox Olamine in a Rat Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Ciclopirox Olamine (CPX) in a rat model of ischemic stroke. The following sections detail the experimental setup, key protocols, and expected outcomes based on preclinical research, offering a framework for studying the neuroprotective effects of CPX.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents. This compound (CPX), a clinically approved antifungal drug, has emerged as a promising candidate for repurposing in stroke therapy.[1][2] Studies have demonstrated that post-ischemic treatment with CPX can alleviate brain infarction, neurological deficits, and brain edema in a rat model of ischemic stroke.[1][2]
The neuroprotective effects of CPX are attributed to its multifaceted mechanism of action, which includes the modulation of key signaling pathways involved in cell survival and inflammation.[1][2][3] Specifically, CPX has been shown to enhance the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), crucial mediators of cell survival.[1][2][4] Additionally, CPX may exert its protective effects by regulating cell cycle progression and mitigating inflammatory responses in the ischemic brain.[1][2] As an iron chelator, CPX may also reduce iron-mediated oxidative stress, a key contributor to ischemic neuronal damage.[5][6][7]
These notes provide detailed protocols for a preclinical investigation of CPX in a rat model of middle cerebral artery occlusion (MCAO), a standard model for focal cerebral ischemia.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in a rat model of ischemic stroke.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Score
| Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Score |
| Vehicle Control | - | - | 3.5 ± 0.5 |
| This compound | 1 | 13.12 | 3.0 ± 0.6 |
| This compound | 3 | 22.45 | 2.5 ± 0.5 |
| This compound | 10 | 11.92 | 2.6 ± 0.8 |
| Edaravone (Positive Control) | 10 | 17.07 | 2.8 ± 0.7 |
*p < 0.05 compared to Vehicle Control. Data is presented as mean ± SD. Neurological scores are based on a 5-point scale.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip (coated with poly-L-lysine)[8][9]
-
Sutures (4-0 silk)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.
-
Place a temporary clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.[8]
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the filament to allow for reperfusion.[10][11]
-
Remove the temporary clip from the ICA and ligate the ECA stump.
-
Close the cervical incision with sutures.
-
Allow the rat to recover from anesthesia in a warm cage.
Neurological Deficit Scoring
This protocol is for the assessment of neurological function after MCAO.
Materials:
-
A scoring sheet based on a 5-point scale.[12]
Procedure:
-
Twenty-four hours after MCAO, evaluate the neurological deficits of each rat using a 5-point scoring system:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
-
A blinded observer should perform the scoring to minimize bias.
Infarct Volume Measurement (TTC Staining)
This protocol outlines the quantification of the ischemic infarct volume.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline, PBS)
-
Brain matrix
-
Scalpel or razor blades
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Twenty-four hours after MCAO, euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Place the brain in a rat brain matrix and slice it into 2 mm-thick coronal sections.[8]
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[8][13]
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.[2][12]
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, correcting for edema, using the following formula: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Infarct volume)].[12]
Western Blot Analysis for Akt and GSK3β Phosphorylation
This protocol details the assessment of protein expression and phosphorylation.
Materials:
-
Ischemic brain tissue (penumbra region)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue samples in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[14][15][16]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCAO Model [bio-protocol.org]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary Blast-Induced Changes in Akt and GSK3β Phosphorylation in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry after Ciclopirox Olamine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of Ciclopirox Olamine (CPX) on the cell cycle of cultured cancer cells using flow cytometry. CPX is a synthetic antifungal agent that has demonstrated potent anticancer activity by inducing cell cycle arrest, primarily in the G1 phase, and apoptosis in various cancer cell lines.[1][2][3][4][5] This document outlines the necessary procedures for cell culture, drug treatment, sample preparation, flow cytometric analysis, and data interpretation.
Introduction
This compound has emerged as a promising repurposed drug for cancer therapy. Its mechanism of action involves the chelation of intracellular iron, which is crucial for the activity of enzymes essential for cell proliferation and DNA synthesis.[6][7][8] Studies have shown that CPX treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21Cip1.[2][3][4] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content, providing a robust method to assess the cytostatic effects of CPX.
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis after this compound treatment. The data is illustrative and based on findings from various studies.[2]
Table 1: Effect of this compound on Cell Cycle Distribution in Rh30 Rhabdomyosarcoma Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 40.09% | 35.50% | 24.41% |
| This compound (10 µM) | 62.39% | 18.25% | 19.36% |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (6-day treatment) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Rh30 | Rhabdomyosarcoma | 1.5 |
| RD | Rhabdomyosarcoma | 2.1 |
| MDA-MB-231 | Breast Cancer | 4.9 |
| MCF7 | Breast Cancer | 3.2 |
| A549 | Lung Cancer | 2.8 |
| HT29 | Colon Cancer | 2.5 |
Experimental Protocols
This section provides a detailed methodology for performing cell cycle analysis using flow cytometry after treating cancer cells with this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., Rh30, MDA-MB-231, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl Sulfoxide (DMSO) for CPX stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 106 cells per well).[9] Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration in the culture medium should be less than 0.1%. Replace the medium in the wells with the medium containing the different concentrations of CPX or vehicle control (DMSO). Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect the culture medium (which may contain detached, apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 3 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.[10] Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.[11]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of Propidium Iodide staining solution containing RNase A.[10] The RNase A is crucial for degrading RNA, which can also be stained by PI, ensuring that the fluorescence signal is proportional to the DNA content. Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use a laser and filter combination appropriate for Propidium Iodide (e.g., excitation at 488 nm and emission detection at >600 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n. Quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways
This compound induces G1 cell cycle arrest through the modulation of several key signaling pathways.
Caption: this compound signaling pathways.
This compound treatment can induce DNA damage, which in turn activates the ATR-CHK1-p53 signaling pathway, leading to the upregulation of the CDK inhibitor p21.[12] Concurrently, CPX inhibits the expression of cyclins and CDKs, key regulators of cell cycle progression.[2][4] Another identified mechanism is the promotion of Cdc25A protein degradation, which is a critical phosphatase for CDK activation.[1] The culmination of these effects is the hypophosphorylation of the Retinoblastoma (Rb) protein, which prevents the transition from the G1 to the S phase, thereby causing G1 arrest.[2][3]
References
- 1. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor activity of the fungicide ciclopirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The off-Patent Anti-Fungal this compound Displays Preclinical Activity in Leukemia and Myeloma [research.unipg.it]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
Ciclopirox Olamine: A Promising Apoptotic Inducer in Rhabdomyosarcoma Cells
Application Notes and Protocols for Researchers
Introduction
Ciclopirox olamine (CPO), a synthetic antifungal agent, has demonstrated significant potential as an anticancer agent, particularly in the context of rhabdomyosarcoma (RMS), a common soft tissue sarcoma in children and adolescents. This document provides a comprehensive overview of CPO's effects on RMS cells, focusing on its ability to induce apoptosis. It includes detailed application notes, experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows. This information is intended to guide researchers and drug development professionals in their investigation and utilization of CPO as a potential therapeutic for rhabdomyosarcoma.
Mechanism of Action
This compound exerts its antitumor effects on rhabdomyosarcoma cells through a multi-faceted mechanism that culminates in the induction of programmed cell death, or apoptosis. The primary mechanisms include:
-
Cell Cycle Arrest: CPO induces a G1/G0 phase cell cycle arrest in RMS cells. This is achieved by downregulating the expression of key cyclins (A, B1, D1, and E) and cyclin-dependent kinases (CDK2 and CDK4), while upregulating the CDK inhibitor p21Cip1. This cascade of events leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical regulator of the G1/S phase transition, thereby halting cell proliferation[1].
-
Induction of Caspase-Dependent Apoptosis: CPO triggers the intrinsic apoptotic pathway. This is evidenced by the downregulation of anti-apoptotic proteins like Bcl-xL and survivin, alongside the cleavage of Bcl-2. The initiation of this pathway leads to the activation of caspases, as indicated by the cleavage of PARP (poly ADP-ribose polymerase). The pan-caspase inhibitor Z-VAD-FMK has been shown to partially rescue cells from CPO-induced death, confirming the involvement of a caspase-dependent mechanism[1].
-
Inhibition of mTORC1 Signaling: CPO has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This inhibition is mediated through the activation of the AMPK-TSC and AMPK-raptor pathways[2]. The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition contributes to the anti-tumor effects of CPO.
-
Induction of Autophagy: CPO also induces autophagy in RMS cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway[3][4]. Interestingly, this CPO-induced autophagy appears to be a pro-survival mechanism for the cancer cells. The inhibition of autophagy using agents like chloroquine has been shown to enhance CPO-induced cell death, suggesting a potential combination therapy strategy[3][4].
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on rhabdomyosarcoma cells.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Rh30 | Rhabdomyosarcoma | 2-5 | 48 | [1] |
| RD | Rhabdomyosarcoma | Not explicitly stated, but viability is significantly reduced at 5 µM | 72 | [5] |
| MDA-MB-231 | Breast Carcinoma | 2-5 | 48 | [1] |
| HT-29 | Colon Adenocarcinoma | 2-5 | 48 | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Rh30 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | G1/G0 Phase Cells (%) | Reference |
| Control | 0 | Baseline | Baseline | [1] |
| CPO | 5 | Significantly Increased | Significantly Increased | [1] |
| CPO | 10 | Significantly Increased | Significantly Increased | [1] |
| CPO | 20 | Significantly Increased | Significantly Increased | [1] |
Note: Specific percentages were not provided in the source text, but the trend of a concentration-dependent increase was clearly stated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects on rhabdomyosarcoma cells.
Caption: CPO-induced signaling pathways in RMS cells.
Caption: General experimental workflow for studying CPO effects.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the effect of this compound on rhabdomyosarcoma cells. These protocols are based on standard laboratory practices and information derived from the cited literature.
Protocol 1: Cell Culture and CPO Treatment
Objective: To culture rhabdomyosarcoma cell lines and treat them with this compound.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh30, RD)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CPO) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Maintain RMS cells in T-75 flasks with complete growth medium.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to seed new flasks.
-
-
Cell Seeding for Experiments:
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and Western blot analysis).
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
CPO Treatment:
-
Prepare working solutions of CPO by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CPO.
-
Include a vehicle control (DMSO) at the same concentration as the highest CPO dose.
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of CPO on the viability of RMS cells.
Materials:
-
RMS cells seeded in a 96-well plate and treated with CPO as per Protocol 1.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
After the CPO treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after CPO treatment.
Materials:
-
RMS cells seeded in 6-well plates and treated with CPO as per Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blot Analysis for Protein Expression
Objective: To determine the effect of CPO on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
RMS cells seeded in 6-well plates and treated with CPO as per Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, Bcl-2, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After CPO treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
References
- 1. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ciclopirox from Ciclopirox Olamine
These application notes provide a detailed protocol for the synthesis of the free acid form of Ciclopirox from its olamine salt. This procedure is intended for researchers, scientists, and drug development professionals.
Introduction
Ciclopirox is a synthetic, broad-spectrum antifungal agent with additional antibacterial and anti-inflammatory properties.[1] It is clinically available as Ciclopirox Olamine, the salt form of Ciclopirox. The active moiety is Ciclopirox, and the olamine component enhances the solubility and bioavailability of the drug.[2] For various research and development purposes, it is often necessary to isolate the active Ciclopirox free acid from its olamine salt. The following protocol describes a straightforward and efficient method to achieve this conversion. The underlying principle of this synthesis is the dissociation of the olamine salt in an acidic medium, followed by liquid-liquid extraction of the free acid and subsequent precipitation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 2 N | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| n-Hexane | ACS Grade | EMD Millipore |
| Deionized Water | - | - |
| Separatory Funnel | - | - |
| Beakers and Erlenmeyer Flasks | - | - |
| Rotary Evaporator | - | - |
| Filtration apparatus (Büchner funnel) | - | - |
| pH indicator strips | - | - |
Experimental Protocol
The conversion of this compound to Ciclopirox free acid is achieved through a simple acid-base extraction procedure.
1. Dissolution of this compound:
- Weigh 5 g of this compound (18.6 mmol) and transfer it to a 250 mL beaker.
- Add 100 mL of 2 N Hydrochloric Acid (HCl) to the beaker.
- Stir the mixture until the this compound is completely dissolved. The acidic solution protonates the Ciclopirox, making it soluble.
2. Extraction of Ciclopirox:
- Transfer the acidic solution containing the dissolved Ciclopirox to a 500 mL separatory funnel.
- Add 100 mL of ethyl acetate (EtOAc) to the separatory funnel.
- Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
- Allow the layers to separate. The top layer will be the organic phase (EtOAc) containing the Ciclopirox free acid, and the bottom layer will be the aqueous phase.
- Carefully drain the lower aqueous layer and discard it.
- Repeat the extraction of the aqueous phase with an additional 50 mL of EtOAc to maximize the recovery of Ciclopirox.
- Combine the organic extracts in a clean Erlenmeyer flask.
3. Washing and Drying:
- Wash the combined organic extracts with 50 mL of deionized water to remove any remaining acid.
- Drain the aqueous layer.
- Dry the organic layer over anhydrous sodium sulfate.
4. Precipitation and Isolation of Ciclopirox:
- Filter the dried organic solution to remove the sodium sulfate.
- Reduce the volume of the ethyl acetate solution to approximately 20-30 mL using a rotary evaporator.
- Slowly add n-hexane to the concentrated solution while stirring until precipitation of a white solid is observed.
- Continue adding n-hexane until no further precipitation occurs.
- Cool the mixture in an ice bath for 30 minutes to enhance crystallization.
- Collect the white precipitate of Ciclopirox by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold n-hexane.
- Dry the purified Ciclopirox in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5 g this compound (18.6 mmol) | [3] |
| Dissolution Solvent | 100 mL 2 N HCl | [3] |
| Extraction Solvent | 150 mL Ethyl Acetate (in two portions) | [3] |
| Precipitation Solvent | n-Hexane | [3] |
| Expected Yield | ~84% | [3] |
| Theoretical Yield | 4.29 g | - |
| Expected Product Weight | ~3.6 g | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ciclopirox from this compound.
Ciclopirox Mechanism of Action
While not directly related to the synthesis, understanding the mechanism of action is crucial for researchers. Ciclopirox functions by chelating polyvalent metal cations, such as Fe³⁺ and Al³⁺.[1][4][5] This chelation inhibits metal-dependent enzymes that are essential for the degradation of peroxides within fungal cells, thereby disrupting cellular metabolism and inhibiting fungal growth.[4][5]
References
Application of Ciclopirox Olamine in Studying the Wnt/β-catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclopirox olamine (CIC), a synthetic antifungal agent, has garnered significant attention for its anticancer properties.[1][2][3][4] Emerging evidence has identified the Wnt/β-catenin signaling pathway as a key target of CIC's anti-neoplastic activity.[2][5][6][7] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, playing a crucial role in cell proliferation, differentiation, and survival.[1][5] this compound has been shown to inhibit this pathway, leading to reduced tumor growth and induction of apoptosis in various cancer models, including those of myeloma, lymphoma, renal, and colorectal cancers.[1][2][5][7]
The primary mechanism through which this compound exerts its inhibitory effect on the Wnt/β-catenin pathway is believed to be its function as an iron chelator.[3][4] By chelating intracellular iron, CIC disrupts the function of iron-dependent enzymes that are directly or indirectly involved in the stability and activity of β-catenin, the central effector of the canonical Wnt pathway.[3] This leads to the downregulation of β-catenin and its downstream target genes, such as c-Myc and cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.[3][8]
These findings position this compound as a valuable pharmacological tool for researchers studying the Wnt/β-catenin pathway. It can be utilized to investigate the consequences of pathway inhibition in various cellular and in vivo models, aiding in the elucidation of the pathway's role in normal physiology and disease, and in the development of novel therapeutic strategies targeting this critical signaling cascade.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| RPMI 8226, KMS-18, U266 | Myeloma | Downregulation of β-catenin expression. | Not specified | [5] |
| OPM, RPMI | Myeloma | Additive effect on reducing cell viability when combined with lenalidomide. | 5 µM | [5] |
| Primary lymphoma cells | Chronic Lymphocytic Lymphoma (CLL) | Inhibition of cell growth. | 10 µM | [5] |
| SW480 | Colon Cancer | Inhibition of constitutive Wnt signaling (TOPFLASH reporter). | 5 µmol/L | [9] |
| Leukemic blasts | Acute Myeloid Leukemia (AML) | Decrease in AXIN2 expression. | Not specified | [9] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell growth, G1 phase cell cycle arrest. | Time and dose-dependent | [3][8] |
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia | Synergistic inhibition of β-catenin and c-Myc with dexamethasone. | 1 µM | [3] |
| sk-Hep1, Huh7, Hep3B, Lm9 | Hepatocellular Carcinoma (HCC) | Decreased cell viability. | Low IC50 values | [4] |
| RBE, HuccT1 | Intrahepatic Cholangiocarcinoma (ICC) | Less sensitive to growth inhibition compared to HCC cells. | Not specified | [4] |
| Rh30, RD | Rhabdomyosarcoma | Inhibition of tumor cell growth. | Not specified | [6] |
| RCC cell lines | Renal Cell Carcinoma (RCC) | Induction of apoptosis, decreased β-catenin expression. | Time and concentration-dependent | [7] |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Components and Target Genes
| Target Protein/Gene | Cancer Type | Effect of this compound Treatment | Reference |
| β-catenin | Myeloma, Lymphoma | Downregulation of expression. | [1][5] |
| β-catenin | Renal Cell Carcinoma (RCC) | Decreased expression. | [7] |
| β-catenin | Colorectal Cancer | Promotes degradation. | [2] |
| β-catenin | T-cell Acute Lymphoblastic Leukemia | Inhibition of expression. | [3][8] |
| AXIN2 | Acute Myeloid Leukemia (AML) | Downregulation of expression. | [2][9] |
| LEF-1, cyclin D1 | Chronic Lymphocytic Lymphoma (CLL) | Decreased expression (with EA, a similar Wnt inhibitor). | [5] |
| c-Myc | T-cell Acute Lymphoblastic Leukemia | Inhibition of expression. | [3][8] |
| Cyclin D1 | Solid tumors | Downregulation of expression. | [6] |
Experimental Protocols
Cell Viability Assay (MTT or CCK8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay) or Plate reader-compatible solvent (for CCK8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1-50 µM.[3][5]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest CIC concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CIC or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CCK8 Assay:
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis for β-catenin and Target Gene Expression
This protocol outlines the procedure for detecting changes in the protein levels of β-catenin and its downstream targets.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)
This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
Materials:
-
Cancer cell line
-
TOP-Flash and FOP-Flash reporter plasmids (TOP-Flash contains multiple TCF/LEF binding sites driving luciferase expression; FOP-Flash has mutated binding sites and serves as a negative control)
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Lipofectamine or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed the cells in a 24-well plate.
-
When the cells reach 70-80% confluency, co-transfect them with the TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (from TOP-Flash or FOP-Flash) to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity in the this compound-treated cells compared to the vehicle-treated cells. A significant decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.[9]
-
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for studying CIC's effect.
References
- 1. Targeting the Wnt/beta-catenin pathway with the antifungal agent this compound in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Wnt/Beta-catenin Pathway with the Antifungal Agent this compound in a Murine Myeloma Model | In Vivo [iv.iiarjournals.org]
- 6. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Wnt/beta-catenin pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Ciclopirox Olamine Penetration Through Nail Keratin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclopirox Olamine is a broad-spectrum synthetic antifungal agent effective against a wide range of dermatophytes, yeasts, and molds, making it a valuable therapeutic option for onychomycosis. The efficacy of topical treatments for nail fungal infections is largely dependent on the ability of the active pharmaceutical ingredient (API) to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed and matrix. This document provides a detailed protocol for assessing the penetration of this compound through nail keratin using an in vitro model, along with methods for sample preparation and quantitative analysis.
Data Presentation
Table 1: In Vitro Permeation of Ciclopirox from an 8% Ciclopirox Hydroxypropyl Chitosan (CPX-HPCH) Nail Lacquer through Bovine Hoof Membranes
| Parameter | Value (Mean ± SE, n=6) |
| Steady-State Flux (J) | 0.08 ± 0.01 µg/cm²/h |
| Lag Time | 7.0 ± 1.2 h |
| Apparent Permeability Coefficient (Papp) | 0.99 x 10⁻⁶ ± 0.12 x 10⁻⁶ cm/h |
| Percentage of Permeated Drug at 30h (Q%₃₀h) | 0.030 ± 0.003 % |
| Amount of Drug Recovered in Membrane (Q'memb) | 4.6 ± 0.5 µg |
| Drug Percent Recovered in Membrane (Q'%memb) | 0.77 ± 0.08 % |
Data adapted from a study comparing Ciclopirox and Efinaconazole transungual permeation.[1]
Table 2: Penetration of Ciclopirox into Excised Human Toenails After a Single Application of an 8% Lacquer
| Nail Layer | Ciclopirox Concentration (µg/g) |
| Superficial Layer (Dorsal) | 7812 |
| Lower Layer | 34 |
With repeated applications, the drug becomes more homogenously distributed.[2]
Table 3: Mean Concentrations of Antifungals Across Entire Mycotic Nail Sections 3 Hours After Treatment
| Antifungal Agent | Mean Concentration (mM) |
| Ciclopirox (8% Lacquer) | 0.95 |
| Amorolfine (5% Lacquer) | 2.46 |
| Naftifine (1% Solution) | 0.63 |
| Tioconazole (28% Solution) | 1.36 |
This study utilized MALDI-FTICR imaging for quantitative analysis.[3]
Experimental Protocols
In Vitro Nail Permeation Study using Franz Diffusion Cells
This protocol describes an in vitro method to assess the permeation of this compound through a nail membrane model. Bovine hoof membranes are a commonly accepted substitute for human nails.[4]
Materials:
-
Franz Diffusion Cells with nail adapters
-
Bovine hoof membranes (or human cadaver nails)
-
This compound formulation (e.g., 8% nail lacquer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (receptor solution)
-
Magnetic stirrer and stir bars
-
Water bath or heating block (to maintain 32°C)
-
Syringes and needles for sampling
-
Parafilm®
Procedure:
-
Nail Membrane Preparation:
-
If using bovine hooves, prepare thin membranes of uniform thickness.
-
Hydrate the nail membranes in PBS for at least 24 hours prior to the experiment.
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells, ensuring the nail adapter is correctly fitted.
-
Mount the hydrated nail membrane securely between the donor and receptor compartments, with the dorsal side of the nail facing the donor compartment.[5] Ensure a leak-proof seal.
-
Fill the receptor compartment with degassed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the membrane.[5][6]
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the assembled cells in a water bath or on a heating block set to maintain a membrane surface temperature of 32°C.[5][6]
-
-
Drug Application:
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[6]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 3).
-
Nail Sample Preparation for Drug Content Analysis
This protocol outlines the steps for preparing nail clippings to determine the amount of this compound that has penetrated into the keratin matrix.
Materials:
-
Nail clippers or scissors
-
Deionized water
-
Acetone
-
Lysing Matrix Tubes with stainless steel beads
-
Bead beater homogenizer (e.g., FastPrep-24™)
-
Extraction solvent (e.g., Methanol or a buffered solution)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Nail Collection and Cleaning:
-
Homogenization:
-
Extraction:
-
Add a defined volume of the extraction solvent to the pulverized nail powder.
-
Vortex the mixture vigorously for several minutes to facilitate drug extraction.
-
Incubate the mixture under appropriate conditions (e.g., shaking at room temperature for a specified duration).
-
Centrifuge the sample to pellet the nail debris.
-
-
Sample Analysis:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method (see Protocol 3).
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound. The specific parameters may need to be optimized based on the available instrumentation and the sample matrix.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 or Phenyl reverse-phase column
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Phosphoric Acid
-
Disodium EDTA (optional, to suppress chelation)
Chromatographic Conditions (Example):
-
Column: Hypersil® Phenyl BDS (250mm × 4.6mm, 5µm)[9]
-
Mobile Phase: A mixture of aqueous disodium EDTA (0.96 g/L), acetonitrile, and acetic acid (60:40:0.1, v/v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 305 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas of the this compound peaks.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Penetration Profiles of Four Topical Antifungals in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclopirox Hydroxypropyl Chitosan (CPX-HPCH) Nail Lacquer and Breathable Cosmetic Nail Polish: In Vitro Evaluation of Drug Transungual Permeation Following the Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. fflm.ac.uk [fflm.ac.uk]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Ciclopirox Olamine in LUAD Cells using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclopirox Olamine (CPX), a synthetic antifungal agent, has demonstrated significant anti-neoplastic properties in various cancers, including Lung Adenocarcinoma (LUAD).[1][2] Its mechanism of action is multifaceted, involving the chelation of iron and the modulation of key cellular pathways.[3][4] In LUAD, CPX has been shown to inhibit cell proliferation, induce DNA damage, and promote apoptosis, partly by downregulating Topoisomerase II alpha (TOP2A) and activating the ATR-CHK1-P53 signaling pathway.[1][2][5]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in LUAD cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6]
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment to determine the IC50 of this compound in LUAD cells. The values presented are illustrative and will vary depending on the specific LUAD cell line and experimental conditions.
| Parameter | Illustrative Value | Description |
| Cell Line | A549, PC9, or H1299 | Commonly used human lung adenocarcinoma cell lines.[1] |
| Seeding Density | 5,000 - 10,000 cells/well | Optimal density should be determined empirically for each cell line to ensure exponential growth during the assay period.[6] |
| This compound Conc. Range | 0.1 µM - 100 µM | A serial dilution is necessary to generate a dose-response curve. The range may need adjustment based on preliminary results.[3][7] |
| Incubation Time | 24, 48, or 72 hours | The effect of CPX on cell viability is time-dependent.[1] |
| MTT Reagent Concentration | 5 mg/mL in PBS | Standard concentration for the MTT stock solution.[1] |
| DMSO Volume | 150 µL/well | Used to dissolve the formazan crystals.[1][6] |
| Wavelength for Absorbance | 490 nm or 570 nm | Wavelength at which the absorbance of the dissolved formazan is measured.[1][6] |
| Expected IC50 Range | 5 - 30 µM | This is an estimated range based on literature for various cancer cell lines and should be determined experimentally for specific LUAD cells.[7] |
Experimental Protocols
Materials and Reagents
-
Lung Adenocarcinoma (LUAD) cell lines (e.g., A549, PC9, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CPX)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of CPX (e.g., 10 mM) in DMSO. Store in aliquots at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for up to one month.[6]
Cell Seeding
-
Culture LUAD cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Treatment with this compound
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of CPX to the respective wells. Add 100 µL of complete medium with the corresponding DMSO concentration to the untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of CPX using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of CPX that results in a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) with appropriate software such as GraphPad Prism or by using the linear equation derived from the dose-response curve.[8]
Visualization
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in LUAD cells using the MTT assay.
This compound Signaling Pathway in LUAD
Caption: this compound's mechanism in LUAD, leading to decreased cell proliferation and apoptosis.
References
- 1. This compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: High-Throughput Screening Using Ciclopirox Olamine for Drug Repurposing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ciclopirox Olamine (CPX) in high-throughput screening (HTS) campaigns for drug repurposing. CPX, a synthetic antifungal agent, has garnered significant interest for its potential anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This document outlines the fundamental mechanism of action of CPX, protocols for relevant cell-based assays, and expected quantitative outcomes.
Introduction to this compound in Drug Repurposing
This compound is a hydroxypyridone derivative with a primary mechanism of action involving the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺).[1][5] This disruption of essential metal ion homeostasis interferes with numerous cellular processes by inhibiting metal-dependent enzymes.[1][6] Unlike many antifungal agents that target ergosterol synthesis, CPX's multifaceted mechanism, which includes disruption of mitochondrial function, cellular energy production, and membrane integrity, makes it an attractive candidate for drug repurposing.[2][5][7]
Recent studies have highlighted the potential of CPX as an anticancer agent.[3][8][9] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cellular senescence.[2][8][9] High-throughput screening efforts have identified CPX as a molecule capable of reprogramming cancer cells, underscoring its potential in oncology drug discovery.[7][8]
Key Signaling Pathways Affected by this compound
The multifaceted effects of this compound stem from its ability to interfere with several key signaling pathways. As an iron chelator, it disrupts processes reliant on iron-containing enzymes.
Signaling Pathways Modulated by this compound.
High-Throughput Screening (HTS) Workflow for this compound
A typical HTS workflow to identify the effects of this compound or similar compounds involves several stages, from initial screening to hit validation and secondary assays.
General High-Throughput Screening Workflow.
Experimental Protocols
The following are detailed protocols for assays relevant to studying the effects of this compound.
High-Throughput Cell-Based Screening Assay
This protocol is adapted from a study identifying compounds that induce a cancer stem-like state using a GFP reporter system.[7][8]
Objective: To identify compounds that modulate a specific cellular phenotype in a high-throughput format.
Materials:
-
Cells of interest (e.g., AGS SORE6-GFP gastric cancer cells)
-
384-well plates
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
This compound (or compound library)
-
DMSO (vehicle control)
-
Automated liquid handling system
-
High-content imaging system
Protocol:
-
Seed cells in 384-well plates at an appropriate density and allow them to attach overnight.
-
Using an automated liquid handler, add this compound or compounds from a chemical library to the wells. Include DMSO as a negative control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Analyze the plates using a high-content imaging system to measure the desired readout (e.g., GFP expression and cell number).
-
Identify "hits" based on a significant change in the readout compared to the control. For example, a significant increase in GFP expression was used to identify CPX as a hit.[7]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates (e.g., 20,000 cells per well) and allow them to attach overnight.[5]
-
Treat cells with various concentrations of this compound and incubate for different time courses (e.g., 24, 48, 72 hours).[5]
-
After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
Objective: To detect cellular senescence induced by this compound.
Materials:
-
Cells of interest
-
12-well plates
-
This compound
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution with X-gal
-
Light microscope
Protocol:
-
Plate cells in 12-well plates at a density of 1 × 10⁵ cells/mL and allow them to attach overnight.[1]
-
Treat cells with this compound (e.g., 4 and 8 µM) for 48 hours.[1]
-
Wash cells with PBS and fix with the fixative solution for 5 minutes at room temperature.[1]
-
Wash the cells again and incubate with the fresh SA-β-gal staining solution for 16 hours at 37°C in the absence of CO₂.[1]
-
Count the number of blue-stained (senescent) cells under a light microscope.[1]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on this compound.
Table 1: Effect of this compound on Gastric Cancer Cell Reprogramming and Viability [7]
| Treatment (48h) | % GFP-Positive Cells (AGS SORE6⁻) | Cell Viability Decrease (%) |
| 4 µM CPX | 3% | Not specified |
| 8 µM CPX | 7% | Not specified |
| 16 µM CPX | 11% | Not specified |
| DMSO (Control) | Baseline | 0% |
Table 2: Effect of this compound on Pancreatic Cancer Cell Proliferation [10]
| Cell Line | CPX IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) |
| BxPC-3 | 1.5 | 0.05 |
| Panc-1 | 2.5 | 0.08 |
| MIA PaCa-2 | 2.0 | 0.1 |
Table 3: Anti-proliferative Effect of this compound on Various Cancer Cell Lines [8]
| Cell Line | Cancer Type | IC₅₀ (µM) after 6 days |
| Rh30 | Rhabdomyosarcoma | ~2.0 |
| RD | Rhabdomyosarcoma | ~2.5 |
| MDA-MB-231 | Breast Cancer | ~4.9 |
| MCF7 | Breast Cancer | ~1.5 |
| A549 | Lung Cancer | ~3.0 |
| HT29 | Colon Cancer | ~2.8 |
Conclusion
This compound presents a compelling case for drug repurposing, with demonstrated activity across a range of cellular models. The protocols and data presented in these application notes provide a framework for researchers to initiate their own high-throughput screening and follow-up studies to further explore the therapeutic potential of this versatile compound. The multifaceted mechanism of action of CPX offers multiple avenues for investigation in various disease contexts.
References
- 1. High-Throughput Drug Screening Revealed That this compound Can Engender Gastric Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior efficacy of the antifungal agent this compound over gemcitabine in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ciclopirox Olamine in the Study of DJ-1 Downregulation in Hepatocellular Carcinoma Cells
Abstract
Hepatocellular Carcinoma (HCC) remains a significant global health challenge with a high mortality rate. The oncogene DJ-1 (also known as PARK7) is frequently overexpressed in HCC, where it plays a crucial role in promoting cancer cell proliferation and survival by mitigating oxidative stress. Recent studies have identified the antifungal drug Ciclopirox Olamine (CPX) as a potent anti-cancer agent that can induce proliferation inhibition in HCC cells. A key mechanism underlying this effect is the CPX-triggered downregulation of DJ-1, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell cycle arrest. This application note provides a detailed overview and protocols for utilizing this compound as a tool to study the functional consequences of DJ-1 downregulation in HCC cell lines.
Introduction
DJ-1 is a multifunctional protein implicated in various cellular processes, including transcriptional regulation and, critically, the response to oxidative stress.[1] In many cancers, including HCC, elevated levels of DJ-1 protect tumor cells from the cytotoxic effects of increased ROS, thereby promoting their survival and proliferation.[2][3] Therefore, targeting DJ-1 represents a promising therapeutic strategy for HCC.
This compound (CPX) is an iron-chelating antifungal agent that has been repurposed for its anti-cancer activities.[4][5] Research has demonstrated that CPX effectively inhibits the growth of HCC cells.[6][7] This inhibitory effect is, in large part, attributed to its ability to downregulate the expression of DJ-1. The reduction in DJ-1 levels compromises the cell's antioxidant defenses, leading to an increase in intracellular ROS, which in turn hinders cell cycle progression and proliferation.[4][7] These findings establish CPX as a valuable chemical probe for investigating the DJ-1 signaling axis in HCC.
This document outlines detailed protocols for treating HCC cells with CPX and assessing the downstream effects on cell viability, proliferation, and DJ-1 expression at both the mRNA and protein levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on various HCC cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Liver Cancer Cell Lines after 24-hour Treatment. [8]
| Cell Line | Type | IC50 (µM) |
| sk-Hep1 | HCC | 17.85 |
| Huh7 | HCC | 22.14 |
| Hep3B | HCC | 21.36 |
| Lm9 | HCC | 13.56 |
| HuccT1 | ICC | 44.21 |
| RBE | ICC | 42.35 |
| HCC: Hepatocellular Carcinoma; ICC: Intrahepatic Cholangiocarcinoma |
Table 2: Effect of this compound on HCC Cell Proliferation and DJ-1 Expression.
| Assay | Cell Line | CPX Concentration (µM) | Duration (h) | Observed Effect | Reference |
| Cell Viability (CCK8) | sk-Hep1, Huh7 | 0, 5, 10, 20, 40 | 24 | Dose-dependent decrease in viability | [8] |
| Colony Formation | sk-Hep1, Huh7 | 0, 5, 10 | 24 (treatment) | Dose-dependent reduction in colony numbers | [8] |
| EdU Incorporation | sk-Hep1, Huh7 | 0, 10, 20 | 24 | Dose-dependent decrease in EdU positive cells | [8] |
| Cell Cycle Analysis | sk-Hep1, Huh7 | 20 | 24 | Increased percentage of cells in G1 phase | [9] |
| ROS Levels | sk-Hep1, Huh7 | 0, 10, 20 | 24 | Dose-dependent increase in intracellular ROS | [8] |
| DJ-1 mRNA Expression | sk-Hep1, Huh7 | 0, 10, 20 | 24 | Dose-dependent decrease in DJ-1 mRNA | [8] |
| DJ-1 Protein Expression | sk-Hep1, Huh7 | 0, 10, 20 | 24 | Dose-dependent decrease in DJ-1 protein | [8] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound in HCC cells and the general experimental workflow for its investigation.
Figure 1: this compound (CPX) inhibits DJ-1 expression, leading to increased ROS and reduced cell proliferation.
Figure 2: General experimental workflow for studying the effects of this compound on HCC cells.
Experimental Protocols
Cell Culture of HCC Lines (sk-Hep1 and Huh7)
Materials:
-
sk-Hep1 or Huh7 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Maintain sk-Hep1 and Huh7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire surface is covered.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and plate for subsequent experiments or continued culture.
Cell Viability Assay (CCK8)
Materials:
-
HCC cells
-
96-well plates
-
This compound (CPX) stock solution
-
Cell Counting Kit-8 (CCK8) reagent
-
Microplate reader
Protocol:
-
Seed 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CPX in culture medium (e.g., 0, 5, 10, 20, 40 µM).
-
Remove the medium from the wells and add 100 µL of the respective CPX dilutions.
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Colony Formation (Clonogenic) Assay
Materials:
-
HCC cells
-
6-well plates
-
CPX stock solution
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Protocol:
-
Seed 500-1000 cells per well into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CPX (e.g., 0, 5, 10 µM) for 24 hours.
-
After 24 hours, replace the drug-containing medium with fresh, complete medium.
-
Incubate the plates for 10-14 days, replacing the medium every 3 days, until visible colonies form.
-
Aspirate the medium and wash the wells gently with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
EdU Cell Proliferation Assay
Materials:
-
HCC cells
-
96-well plates or coverslips in 24-well plates
-
CPX stock solution
-
EdU (5-ethynyl-2'-deoxyuridine) labeling kit (e.g., Click-iT™ EdU Imaging Kit)
-
Fluorescence microscope
Protocol:
-
Seed cells onto the appropriate culture vessel and allow them to attach.
-
Treat cells with the desired concentrations of CPX (e.g., 0, 10, 20 µM) for 24 hours.
-
During the final 2-4 hours of treatment, add 10 µM EdU to the culture medium.
-
Fix, permeabilize, and perform the Click-iT reaction to label the incorporated EdU with a fluorescent azide, following the manufacturer's protocol.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Western Blot for DJ-1 Protein Expression
Materials:
-
Treated and untreated HCC cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-DJ-1 (e.g., 1:1000 dilution)
-
Primary antibody: Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DJ-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensity using software like ImageJ.
Quantitative Real-Time PCR (qRT-PCR) for DJ-1 mRNA Expression
Materials:
-
Treated and untreated HCC cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for DJ-1 and a housekeeping gene (e.g., β-actin or GAPDH)
Protocol:
-
Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction in a total volume of 20 µL containing SYBR Green Master Mix, forward and reverse primers (for DJ-1 or housekeeping gene), and diluted cDNA.
-
Use the following typical primer sequences for human β-actin:
-
Forward: 5'-CATGTACGTTGCTATCCAGGC-3'
-
Reverse: 5'-CTCCTTAATGTCACGCACGAT-3' (Note: DJ-1 primers should be designed or obtained from published literature to amplify a product of 100-200 bp).
-
-
Run the reaction on a qRT-PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in DJ-1 mRNA expression, normalized to the housekeeping gene.
Conclusion
This compound serves as an effective and accessible tool for studying the role of DJ-1 in Hepatocellular Carcinoma. By downregulating DJ-1 expression, CPX induces a state of oxidative stress that leads to a significant reduction in cancer cell proliferation. The protocols provided herein offer a comprehensive framework for researchers to investigate this pathway, contributing to a better understanding of HCC pathogenesis and the development of novel therapeutic strategies targeting DJ-1.
References
- 1. Cell-counting kit 8 (CCK-8) assay [bio-protocol.org]
- 2. Moving beyond the Tip of the Iceberg: DJ-1 Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DJ-1 is a new prognostic marker and predicts chemotherapy efficacy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DJ-1: A Potential Biomarker Related to Prognosis, Chemoresistance, and Expression of Microenvironmental Chemokine in HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. ptglab.com [ptglab.com]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ciclopirox Olamine for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ciclopirox Olamine (CPX) in anti-proliferative studies. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for observing the anti-proliferative effects of this compound?
A1: The optimal concentration of this compound varies depending on the cell line and the duration of treatment. Generally, IC50 values (the concentration that inhibits 50% of cell proliferation) for various cancer cell lines range from 1.5 to 4.9 µM after 6 days of exposure.[1] For shorter durations, such as 24 to 48 hours, higher concentrations may be required to observe significant effects. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How does this compound induce its anti-proliferative effects?
A2: this compound exerts its anti-proliferative effects through multiple mechanisms. A primary mechanism is its role as an iron chelator, which inhibits iron-dependent enzymes crucial for cell growth and DNA synthesis, such as ribonucleotide reductase.[2][3][4] This can lead to cell cycle arrest, primarily in the G1/G0 phase.[5] CPX has also been shown to modulate several signaling pathways, including the suppression of Cdc25A, inhibition of the mTORC1 and Wnt/β-catenin pathways, and downregulation of Topoisomerase II Alpha.[1][4][6]
Q3: Is this compound cytotoxic to normal cells?
A3: Studies have shown that tumor cells are more sensitive to this compound than normal cells. For instance, one study demonstrated that CPX had a stronger anti-proliferative effect on rhabdomyosarcoma cells compared to normal human dermal fibroblasts.[6] However, it is always advisable to test the cytotoxicity of CPX on a relevant normal cell line in parallel with your cancer cell line experiments.
Q4: What is the stability of this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively detailed in the provided search results, this compound is a stable compound used in various pharmaceutical formulations. For in vitro experiments, it is best practice to prepare fresh stock solutions and dilute them to the final working concentration in the culture medium just before treating the cells.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant anti-proliferative effect observed. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell line is resistant to CPX. | Some cell lines may be inherently less sensitive. Consider trying a different cell line or investigating the expression levels of key target proteins. | |
| Short incubation time. | Increase the duration of treatment. Effects on cell proliferation are often more pronounced after 48 to 144 hours.[1][7] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill them with sterile PBS or medium. | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique when adding cells, media, and CPX. | |
| Observed cytotoxicity is much higher than expected. | This compound concentration is too high. | Re-evaluate your dose-response curve and use a lower concentration range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). | |
| Contamination of cell culture. | Regularly check for microbial contamination. | |
| Inconsistent results in signaling pathway analysis (e.g., Western Blot). | Suboptimal protein extraction. | Use appropriate lysis buffers with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. |
| Variation in treatment time. | Ensure consistent timing of CPX treatment before cell lysis for all samples. | |
| Antibody quality. | Use validated antibodies specific for the target proteins and their phosphorylated forms. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Rh30 | Rhabdomyosarcoma | ~1.5 | 6 days | [1] |
| RD | Rhabdomyosarcoma | ~2.0 | 6 days | [1] |
| MDA-MB-231 | Breast Cancer | ~2.5 | 6 days | [1] |
| MCF7 | Breast Cancer | ~4.9 | 6 days | [1] |
| A549 | Lung Cancer | ~3.0 | 6 days | [1] |
| HT29 | Colon Cancer | ~4.0 | 6 days | [1] |
| sk-Hep1 | Hepatocellular Carcinoma | < 10 | 24 hours | [2] |
| Huh7 | Hepatocellular Carcinoma | < 10 | 24 hours | [2] |
| Hep3B | Hepatocellular Carcinoma | < 10 | 24 hours | [2] |
| Lm9 | Hepatocellular Carcinoma | < 10 | 24 hours | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT/CCK8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CPX. Include a vehicle control (medium with the same concentration of solvent used to dissolve CPX, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT, protect the plate from light.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
For CCK8: Measure the absorbance at 450 nm directly using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the CPX concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-S6K1, anti-β-catenin, anti-Cdc25A) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of the antiproliferative agent this compound treatment on stem cells proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
- 5. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ciclopirox Olamine stability and degradation profile under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of Ciclopirox Olamine under stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound known to degrade?
A1: this compound is susceptible to degradation under several stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1][2] It has been shown to undergo significant degradation when exposed to strong acids, bases, oxidizing agents, and UV light.[2] However, it is relatively stable under neutral hydrolysis, dry heat, and humid conditions.[1][2]
Q2: What are the primary methods for analyzing the stability of this compound?
A2: The primary analytical method for assessing the stability of this compound and separating it from its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector.[1][3][4] For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[1][3][5] Due to the chelating nature of the N-hydroxyl group in Ciclopirox, which can cause peak tailing in HPLC, a pre-column derivatization step, such as methylation, is often used to improve chromatographic performance.[1][2][3]
Q3: How many degradation products are typically observed?
A3: Under various stress conditions, up to five degradation products of this compound have been identified.[3] Four of these are formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis, while one is a known process-related impurity.[1][2]
Troubleshooting Guide
Issue: Poor peak shape (tailing) and non-linear response during HPLC analysis of this compound.
-
Cause: The N-hydroxyl pyridone group in the Ciclopirox molecule has a strong tendency to chelate with trace metal ions in the analytical system and with the silica-based stationary phase of the HPLC column.[1]
-
Troubleshooting Steps:
-
Pre-column Derivatization: A common and effective solution is to derivatize the N-hydroxyl group before analysis. Methylation is a frequently used method.[1][2]
-
Column Selection: Utilize a column known for its stability across a broad pH range, such as a Phenomenex Luna C18.[1]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can help minimize peak tailing. The use of buffers can also be beneficial.
-
Issue: Inconsistent or low degradation observed during forced degradation studies.
-
Cause: The stress conditions may not be stringent enough, or the duration of exposure may be too short.
-
Troubleshooting Steps:
-
Review Stress Conditions: Ensure that the concentration of the stressor (e.g., acid, base, oxidizing agent) and the temperature are appropriate. Refer to the detailed experimental protocols for recommended conditions.
-
Increase Exposure Time: If initial degradation is low, extend the duration of the stress testing.
-
Sample Preparation: Verify that the drug is completely dissolved in the stress medium to ensure uniform exposure.
-
Experimental Protocols and Data
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for understanding the degradation pathways of a drug substance.
-
Acid Hydrolysis: A solution of this compound (1 mg/mL) in 1N HCl is refluxed at 100°C in the dark for 12 hours.[1] The sample is then neutralized with NaOH before analysis.[1]
-
Base Hydrolysis: A solution of this compound (1 mg/mL) in 0.5N NaOH is refluxed at 100°C in the dark for 12 hours.[1] The sample is then neutralized with HCl before analysis.[1]
-
Oxidative Degradation: A solution of this compound (1 mg/mL) in 6% H2O2 is refluxed at 100°C in the dark for 6 hours.[1]
-
Photochemical Degradation: The solid drug is spread in a thin layer (1 mm) on a petri dish and exposed to UV light (5382 LUX and 144 UW/cm²) for 21 days.[1]
-
Thermal Degradation (Dry Heat): The solid drug is spread in a thin layer (1 mm) on a petri dish and placed in an oven at 80°C for 21 days in the dark.[1]
-
Thermal-Humidity Degradation: The solid drug is placed in a stability chamber at 40°C ± 2°C and 75 ± 5% relative humidity for 21 days.[2]
Summary of Degradation Data
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1N HCl, 100°C | 12 hours | Significant | 4 |
| Base Hydrolysis | 0.5N NaOH, 100°C | 12 hours | Significant | 4 |
| Oxidation | 6% H₂O₂, 100°C | 6 hours | Significant | 4 |
| Photolysis | 5382 LUX, 144 UW/cm² | 21 days | Significant | 1 |
| Dry Heat | 80°C | 21 days | Not Observed | 0 |
| Neutral Hydrolysis | Water, 100°C | 12 hours | Not Observed | 0 |
| Thermal & Humidity | 40°C, 75% RH | 21 days | Not Observed | 0 |
Data compiled from multiple sources.[1][2]
Degradation Pathway
The degradation of this compound under stress conditions leads to the formation of several degradation products. The identification of these products through LC-MS/MS allows for the proposal of degradation pathways.
Note: The specific structures of the degradation products (DP-1 to DP-5) would require detailed structural elucidation data, which is beyond the scope of this general guide. DP-3 has been identified as a known process-related impurity (IM-C).[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation and Impurity Profile Study of this compound after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ciclopirox Olamine Degradation Products by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Ciclopirox Olamine degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its degradation products.
Question: Why am I observing poor peak shape (tailing, broadening) for this compound?
Answer: Poor peak shape for this compound is a frequent issue primarily due to the chelating effect of its N-hydroxyl pyridone group. This group can interact with metal ions present in the HPLC system, such as those on the column frits, tubing, or even within the stationary phase itself, leading to peak tailing and poor chromatographic performance.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase Additives: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into your mobile phase. A concentration of 0.5 mM EDTA disodium salt has been shown to be effective in mitigating the chelating effect.[4]
-
Pre-column Derivatization: To eliminate the chelating activity, the N-hydroxyl group can be derivatized, for instance, through methylation.[2][5][6] This chemical modification blocks the site of metal chelation, resulting in improved peak shape and retention.
-
Column Selection: Utilize a high-purity silica-based C18 column known for low metal content. Columns with end-capping can also help minimize interactions with residual silanol groups.
-
System Passivation: Before analysis, passivate the HPLC system by flushing it with a solution of a strong chelating agent to remove any residual metal contaminants.
Question: I am not detecting any degradation products after subjecting this compound to stress conditions. What could be the problem?
Answer: The absence of detectable degradation products could stem from several factors, ranging from the stress conditions themselves to the analytical method's sensitivity.
Troubleshooting Steps:
-
Verify Stress Conditions: Ensure that the stress conditions (e.g., acid/base concentration, temperature, light exposure duration) were sufficient to induce degradation. This compound shows significant degradation under UV light, acid and base hydrolysis, and oxidative conditions.[5]
-
Appropriate Detection Wavelength: While the UV absorption maximum for the methylated derivative of Ciclopirox (CIO-M) is 305 nm, its degradation products may have different absorption maxima.[5] It is advisable to use a Photo Diode Array (PDA) detector to monitor a range of wavelengths and identify the optimal wavelength for each degradation product.
-
LC-MS/MS Method Sensitivity: The concentration of degradation products might be below the limit of detection (LOD) of your current method.
-
Optimize MS parameters (e.g., ionization source, collision energy) for the potential degradation products.
-
Consider using a more sensitive mass spectrometer or increasing the sample concentration if possible.
-
-
Pre-column Derivatization: If you are using a pre-column derivatization step, ensure the reaction has gone to completion for both the parent drug and any formed degradants to allow for their detection.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound identified by LC-MS/MS?
A1: Forced degradation studies have identified several degradation products of this compound. The number and nature of these products depend on the specific stress conditions applied (e.g., acidic, basic, oxidative, photolytic, thermal).[1][5] One study identified one process-related impurity and four unknown degradation products through LC-MS/MS analysis.[6][7][8] The degradation pathways are often proposed based on the m/z values of the parent drug and its fragments.[6]
Q2: Is pre-column derivatization necessary for the analysis of this compound and its degradation products?
A2: While not strictly mandatory, pre-column derivatization, typically methylation of the N-hydroxyl group, is highly recommended.[2][5] This step is suggested in several studies to overcome the chelating effect of Ciclopirox, which can otherwise lead to poor chromatographic performance, including severe peak tailing and non-linear responses.[2] Direct analysis is challenging, and derivatization leads to better peak shape, improved sensitivity, and more reliable quantification.[1]
Q3: What type of LC column is most suitable for separating this compound and its degradation products?
A3: A reversed-phase C18 column is commonly used and has been shown to be effective for the separation of this compound and its degradation products.[5][6][7] A column with high stability over a broad pH range (e.g., pH 2-9) is advantageous, as the pH of the mobile phase is a critical parameter for achieving optimal separation of the various degradants.[2][5]
Q4: How can I confirm the identity of the degradation products detected by LC-MS/MS?
A4: The identification of degradation products is a multi-step process:
-
Determine the m/z value: Obtain the accurate mass-to-charge ratio (m/z) of the parent ion of the potential degradation product in full scan mode.
-
Perform MS/MS fragmentation: Isolate the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Propose a structure: Based on the mass difference from the parent drug and the interpretation of the fragmentation pattern, a chemical structure can be proposed.
-
Compare with known impurities: Check if the m/z value and fragmentation pattern match any known impurities or degradation products listed in pharmacopoeias or scientific literature.[2]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 4 hours |
| Oxidation | 30% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) | 24 hours |
Note: The conditions listed are examples and may need to be optimized based on the specific formulation and analytical setup.
Experimental Protocols
1. Protocol for Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation, as recommended by ICH guidelines.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and heat at 80°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide and heat at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60°C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.
2. Protocol for LC-MS/MS Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Method optimization will be required.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 305 nm and Mass Spectrometer
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan for identification of parent ions and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 15-40 eV) for fragmentation studies.
-
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Logical relationship of this compound degradation under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation and Impurity Profile Study of this compound after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. [PDF] Degradation and Impurity Profile Study of this compound after Pre-column Derivatization: A Risk Based Approach. | Semantic Scholar [semanticscholar.org]
How to prevent precipitation of Ciclopirox Olamine in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Ciclopirox Olamine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound upon addition to cell culture media is a common issue that can arise from several factors. The primary reason is often related to the compound's limited aqueous solubility and the method of its introduction into the complex environment of the culture medium. Key contributing factors include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the aqueous medium can cause the compound to rapidly come out of solution.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
High Final Solvent Concentration: While organic solvents like DMSO are used to dissolve this compound, a high final concentration of the solvent in the media can be toxic to cells and may also contribute to precipitation dynamics.[1][2]
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can reduce the solubility of this compound.[3]
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for preparing concentrated stock solutions of this compound.[2] Ciclopirox (the parent compound) is soluble in ethanol at approximately 30 mg/mL and in DMSO at about 15 mg/mL.[4] this compound is freely soluble in water, which may offer an alternative for lower concentration stock solutions.[1] For most cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice.
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[1][5] Many cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell line.[1][2] Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.[6]
Q4: Can I store this compound stock solutions? If so, how?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step |
| Rapid Dilution from High Concentration Stock | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations. |
| Cold Culture Medium | Always warm the cell culture medium to 37°C before adding the this compound stock solution. Temperature shifts are a common cause of precipitation for many compounds in culture media. |
| High Final Concentration of this compound | Re-calculate the required volume of your stock solution to ensure the final concentration in the media does not exceed its solubility limit. If a high concentration is necessary, consider preparing a fresh, lower-concentration stock solution. |
| Interaction with Serum | If using a serum-containing medium, try pre-mixing the this compound stock solution with a small volume of serum before adding it to the rest of the medium. Serum proteins can sometimes help to stabilize compounds. |
Issue: The culture medium appears cloudy or contains a fine precipitate after incubation.
| Potential Cause | Troubleshooting Step |
| Delayed Precipitation | This may indicate that the compound is slowly coming out of solution over time. Try reducing the final concentration of this compound in your experiment. |
| Interaction with Media Components over Time | The stability of this compound may be affected by prolonged incubation in the complex mixture of the culture medium. Consider refreshing the medium with newly prepared this compound at regular intervals for long-term experiments. |
| pH Shift in the Medium | Monitor the pH of your culture medium, as changes in pH can affect the solubility of compounds. Ensure your incubator's CO2 levels are stable. |
| Bacterial or Fungal Contamination | Visually inspect the culture under a microscope to rule out contamination as the source of turbidity.[3] |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Ciclopirox | Ethanol | ~30 mg/mL[4] |
| Ciclopirox | DMSO | ~15 mg/mL[4] |
| Ciclopirox | PBS (pH 7.2) | ~1 mg/mL[4] |
| This compound | DMSO | 25 mg/mL (may require warming/sonication)[7] |
| This compound | Water | Freely soluble[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required concentration of your stock solution (e.g., 10 mM). Calculate the mass of this compound and the volume of DMSO needed.
-
Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Add the calculated volume of sterile DMSO to the powder.
-
Vortex or gently warm the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Aliquoting and Storage:
-
Dispense single-use aliquots into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Adding this compound to Cell Culture Medium
-
Preparation:
-
Warm the cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Method A (Direct Addition for Low Concentrations): For very low final concentrations, you may be able to add the stock solution directly to the pre-warmed medium. Add the stock solution dropwise to the medium while gently swirling the flask or plate.
-
Method B (Serial Dilution for Higher Concentrations):
-
In a sterile tube, prepare an intermediate dilution of the this compound by adding a small volume of the stock solution to a larger volume of pre-warmed medium.
-
Mix gently by pipetting up and down.
-
Add the intermediate dilution to the final volume of cell culture medium.
-
-
-
Final Check: After adding the this compound, gently swirl the culture vessel to ensure even distribution. Visually inspect the medium for any signs of precipitation before treating your cells.
Visual Guides
References
Improving the bioavailability of Ciclopirox Olamine for in vivo research
Below is a technical support center designed for researchers, scientists, and drug development professionals working to improve the bioavailability of Ciclopirox Olamine (CPO) for in vivo research.
Technical Support Center: this compound (In Vivo Research)
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address challenges related to the bioavailability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPO), and what are its main challenges for in vivo research?
A1: this compound is a synthetic broad-spectrum antifungal agent.[1] For in vivo research, its primary challenges are low water solubility, poor permeability, a short biological half-life (around 1.7-2.1 hours), and consequently, low systemic bioavailability when administered orally or topically.[2][3][4][5] These factors often lead to suboptimal drug exposure in animal models.
Q2: How does the "olamine" salt component affect Ciclopirox's properties?
A2: The olamine salt (2-aminoethanol) is added to the active Ciclopirox molecule to enhance its solubility in water and improve its stability.[6][7] This makes it easier to formulate into various delivery systems. While the olamine group itself does not have antifungal activity, it facilitates better absorption and bioactivity in biological systems.[1][6]
Q3: What is the expected bioavailability of CPO with conventional administration routes?
A3: Conventional administration routes result in low systemic absorption. After topical application of a 1% cream, only about 1.3% of the dose is absorbed systemically.[1][6] Oral administration is also limited by low bioavailability and potential gastrointestinal toxicities.[2] For instance, intravaginal application in rabbits showed a bioavailability of only about 2%.[8]
Q4: What is the primary mechanism of action for Ciclopirox?
A4: The main mechanism of action for Ciclopirox is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[3][9] By binding to intracellular iron, Ciclopirox inhibits essential iron-dependent enzymes like catalases and peroxidases.[6][10] This disrupts mitochondrial function, cellular energy production, and DNA repair processes, leading to fungal cell death.[6][7][9]
Troubleshooting Guide
Problem: My in vivo experiment with oral CPO administration shows low or inconsistent systemic drug levels.
-
Cause: This is a known issue due to CPO's inherently low oral bioavailability and rapid metabolism.[2][11]
-
Solution:
-
Utilize a Prodrug: Consider using a CPO prodrug designed for parenteral administration, such as fosciclopirox (CPX-POM). This prodrug is rapidly and completely metabolized to the active Ciclopirox metabolite after intravenous or subcutaneous administration, ensuring complete bioavailability.[2]
-
Develop a Nanoformulation: Encapsulating CPO in nanocarriers like liposomes or nanosponges can protect it from degradation, improve solubility, and enhance absorption from the gastrointestinal tract.
-
Problem: Topical application of my CPO formulation isn't producing the desired local effect in my animal model.
-
Cause: The stratum corneum acts as a significant barrier, limiting the penetration of CPO to deeper skin layers.[12][13] Standard cream or lotion formulations may not provide sufficient drug retention at the target site.[14]
-
Solution:
-
Incorporate Penetration Enhancers: Adding penetration enhancers like propylene glycol or oleic acid to your formulation can improve the cutaneous retention and penetration of CPO into the epidermis and dermis.[13]
-
Use Advanced Vesicular Systems: Formulations based on liposomes, niosomes, or hybridized nanovesicles have been shown to significantly increase the deposition of CPO in the skin, creating a drug reservoir for sustained local action.[15][16] Nanosponges have also demonstrated the ability to enhance drug solubility and provide prolonged topical delivery.[12]
-
Problem: The this compound is precipitating out of my vehicle solution during formulation.
-
Cause: CPO has poor water solubility, and even with the olamine salt, it can be difficult to dissolve at high concentrations in simple aqueous buffers.[3][4]
-
Solution:
-
Prepare a Nanosuspension: This technique increases the surface area of the drug particles, enhancing their dissolution rate and saturation solubility. A nanosuspension can be developed using a solvent evaporation method with stabilizers like HPMC and PVA.[17]
-
Encapsulate the Drug: Liposomal or nanosponge formulations are excellent for encapsulating hydrophobic drugs like CPO. The drug is dissolved in the lipid or polymer matrix during formulation, preventing precipitation in the final aqueous dispersion.[3][12]
-
Problem: I'm observing high variability in my pharmacokinetic data between subjects.
-
Cause: High variability can stem from inconsistencies in non-homogenized formulations, differences in administration technique, or physiological variations between animals.
-
Solution:
-
Standardize Formulation Protocols: Use a robust and reproducible formulation method, such as nanoformulation, to ensure a uniform particle size and drug load.[12][17] Characterize each batch to confirm consistency.
-
Refine Administration Technique: Ensure the dose and method of administration are precisely controlled for each animal. For oral dosing, gavage is more accurate than voluntary ingestion.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual biological variation.
-
Experimental Protocols
Protocol 1: Preparation of CPO-Loaded Stealth Liposomes
This protocol is based on the thin-film hydration method followed by sonication, adapted for preparing stealth liposomes to improve circulation time.[3]
-
Materials:
-
This compound (CPO)
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
DSPE-PEG2000
-
Chloroform and Methanol (3:1, v/v)
-
Phosphate Buffer (pH 7.4)
-
-
Methodology:
-
Lipid Solubilization: Dissolve CPO, PC, Cholesterol, and DSPE-PEG2000 in the chloroform:methanol solvent mixture in a round-bottom flask.
-
Thin-Film Formation: Remove the organic solvents using a rotary evaporator at 37°C and 80 rpm for 60 minutes. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film with pH 7.4 phosphate buffer. This initial hydration creates multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension to reduce the vesicle size and create unilamellar vesicles.
-
Characterization: Analyze the resulting liposomal formulation for particle size, polydispersity index (PDI), and encapsulation efficiency. An encapsulation efficiency of over 95% can be achieved with this method.[3]
-
Protocol 2: Preparation of CPO Nanosuspension via Solvent Evaporation
This protocol enhances CPO solubility and bioavailability by creating a stable nanosuspension.[17]
-
Materials:
-
This compound (CPO)
-
Polymers: Hydroxypropyl methylcellulose (HPMC), Polyvinyl Alcohol (PVA)
-
Surfactant: Tween 80
-
Organic Solvent: Ethanol
-
-
Methodology:
-
Organic Phase Preparation: Dissolve CPO in ethanol.
-
Aqueous Phase Preparation: Dissolve HPMC, PVA, and Tween 80 in distilled water. A 1:10 ratio of HPMC to PVA has been shown to be effective.[17]
-
Emulsification: Add the organic phase drop-wise into the aqueous phase under continuous stirring at high speed to form an emulsion.
-
Solvent Evaporation: Continue stirring until all the ethanol has evaporated, leaving behind the CPO nanoparticles suspended in the aqueous medium.
-
Characterization: Evaluate the nanosuspension for particle size (target ~200-220 nm), zeta potential (target ~ -31 mV for stability), drug content, and entrapment efficiency (>90%).[17]
-
Protocol 3: Ex Vivo Skin Permeation Study Using Franz Diffusion Cells
This protocol is used to evaluate the skin penetration and retention of topical CPO formulations.[13]
-
Materials:
-
Franz-type diffusion cells
-
Excised skin (e.g., dermatomed pig ear skin)
-
Phosphate buffer (pH 7.4) as receptor medium
-
Topical CPO formulation to be tested
-
HPLC system for CPO quantification
-
-
Methodology:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. The skin can be dermatomed to a specific thickness.
-
Cell Assembly: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with phosphate buffer, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C and stir continuously.
-
Formulation Application: Apply a known quantity (e.g., 0.1 g) of the CPO formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment to assess systemic permeation. Replace the withdrawn volume with fresh buffer.
-
Skin Retention Analysis: At the end of the experiment, dismount the skin. Use the tape stripping method to separate the stratum corneum. The remaining tissue can be processed to determine drug concentration in the epidermis and dermis.
-
Quantification: Analyze the concentration of CPO in the receptor fluid and skin layers using a validated HPLC method.[13]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Intravaginal | N/A | Low plasma levels | N/A | 2.22 | ~2% | [8] |
| Buccal (Mucoadhesive Film) | 34.4 mg/kg | 5.73 | 1.7 | 3.8 | N/A |[18] |
Table 2: Characteristics of this compound Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Stealth Liposomes | PC, Chol, DSPE-PEG2000 | 101.4 | 96.4 | High encapsulation and reduced fungal burden in vivo. | [3] |
| Nanosuspension | HPMC, PVA | 219.1 | 92.0 | Enhanced surface area and bioavailability. | [17] |
| Nanosponges | Ethyl Cellulose, PVA | 526.1 | N/A | Provided sustained drug release over 7 hours. | [12] |
| Hybridized Nanovesicles | Lipoid S45, Labrafac | 346.1 | 94.4 | Enhanced buccal permeation for localized treatment. |[19] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and testing enhanced CPO formulations.
Caption: CPO chelates iron, inhibiting key metabolic enzymes.
Caption: CPO activates AMPK to suppress mTORC1 signaling.[10]
References
- 1. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and non-toxicity of this compound-loaded liposomes against Cryptococcus neoformans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound after vaginal application to rabbits and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanosponge Fortified Ciclopirox-Olamine for Antifungal Efficacy with Improved Topical Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ciclopiroxolamine cream 1%: in vitro and in vivo penetration into the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jchr.org [jchr.org]
- 18. Pharmacokinetics of this compound after Buccal Administration in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation and Evaluation of Novel Hybridized Nanovesicles for Enhancing Buccal Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Toxicity of Oral Ciclopirox Olamine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal (GI) toxicity of oral Ciclopirox Olamine in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the reported gastrointestinal toxicities of oral this compound in preclinical studies?
A1: Preclinical studies have reported macroscopic bowel inflammation in mice and gastric irritation and chronic gastritis in rats following oral administration of this compound.[1] Dose-limiting gastrointestinal toxicities, including nausea, vomiting, diarrhea, and abdominal pain, have also been observed in a phase I clinical trial in humans, suggesting a translational potential for these adverse effects.[2][3]
Q2: What is the likely mechanism behind the gastrointestinal toxicity of this compound?
A2: The primary mechanism of this compound's action is the chelation of intracellular iron.[4][5] Iron is an essential cofactor for numerous enzymes involved in cellular processes, including DNA synthesis and mitochondrial function.[5][6] Disruption of iron homeostasis in the rapidly proliferating cells of the gastrointestinal mucosa can lead to oxidative stress, inflammation, and impaired cellular function, contributing to the observed toxicity.[7][8] Additionally, this compound has been shown to inhibit Wnt/β-catenin signaling, a pathway crucial for intestinal stem cell maintenance and epithelial homeostasis.[2][9][10]
Q3: What clinical signs should I monitor for in my animal models to detect gastrointestinal toxicity?
A3: Regular monitoring of clinical signs is crucial for early detection of GI toxicity. Key parameters to observe in rodents include:
-
Changes in body weight: A sudden or significant decrease in body weight is a common indicator of toxicity.
-
Changes in food and water consumption: Reduced intake can signal discomfort or nausea.
-
Stool consistency: Monitor for diarrhea or loose stools.
-
General appearance and behavior: Look for signs of lethargy, ruffled fur, hunched posture, and abdominal bloating.
-
Dehydration: Assess skin turgor and observe for sunken eyes.
Q4: Are there any scoring systems available to quantify gastrointestinal toxicity in preclinical models?
A4: While there isn't a specific scoring system validated for this compound-induced GI toxicity, you can adapt existing systems used for chemotherapy-induced mucositis or inflammatory bowel disease models. These systems typically grade the severity of clinical signs such as weight loss, stool consistency, and rectal bleeding.[11][12][13][14] A simple scoring system can be developed and consistently applied across all study animals to standardize observations.
Troubleshooting Guides
Issue 1: Animals are exhibiting significant weight loss and diarrhea after oral administration of this compound.
Possible Causes:
-
The dose of this compound may be too high for the selected animal model and strain.
-
The formulation or vehicle used for administration may be contributing to gastrointestinal irritation.
-
Dehydration and malnutrition secondary to diarrhea and reduced food intake.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | Consider reducing the dose of this compound in a pilot study to identify a maximum tolerated dose (MTD) that minimizes severe GI effects while maintaining the desired pharmacological activity. |
| 2 | Formulation Optimization | Evaluate the formulation of the oral gavage. Ensure the vehicle is non-irritating and consider using a suspension or solution that is well-tolerated. The pH of the formulation should be optimized to be as close to neutral as possible. |
| 3 | Nutritional and Fluid Support | Provide supportive care to affected animals. This can include supplemental hydration with subcutaneous injections of sterile saline or providing a highly palatable and easily digestible diet.[15][16] |
| 4 | Frequency of Dosing | If administering the drug daily, consider if a less frequent dosing schedule could mitigate toxicity while achieving the target exposure. |
Issue 2: Histopathological analysis reveals significant inflammation and mucosal damage in the gastrointestinal tract.
Possible Causes:
-
Direct irritant effect of this compound on the GI mucosa.
-
Disruption of cellular processes due to iron chelation leading to cell death and inflammation.
-
Inhibition of the Wnt/β-catenin signaling pathway, impairing mucosal repair and regeneration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose-Response Assessment | Conduct a dose-response study to correlate the administered dose of this compound with the severity of histopathological changes. This will help in defining a therapeutic window. |
| 2 | Time-Course Analysis | Perform a time-course study to understand the onset and progression of the GI lesions. This can inform the optimal time points for efficacy assessments before severe toxicity develops. |
| 3 | Consider Co-administration of Gastroprotective Agents | In exploratory studies, consider the co-administration of agents that can protect the GI mucosa, such as sucralfate or proton pump inhibitors, to investigate if the toxicity can be ameliorated. This is not a standard toxicology practice but can be used for mechanistic understanding. |
| 4 | Refine Histopathological Evaluation | Utilize a standardized scoring system to grade the severity of mucosal erosions, ulcerations, and inflammation to ensure consistent and objective evaluation across all samples. |
Quantitative Data Summary
Table 1: Reported Preclinical and Clinical Gastrointestinal Toxicities of Oral this compound
| Species | Dose | Observed Gastrointestinal Adverse Effects | Reference |
| Mouse | Not Specified | Macroscopic bowel inflammation | [1] |
| Rat | Up to 300 mg/kg/day for 4 weeks | Gastric irritation and chronic gastritis | [1] |
| Human | 80 mg/m² four times daily | Dose-limiting toxicities: nausea, vomiting, diarrhea, abdominal pain, bowel inflammation | [2][3][17] |
| Human | 40 mg/m² once daily | No dose-limiting toxicity observed | [2][17] |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Gastrointestinal Toxicity in Rodents
Objective: To systematically monitor and score the clinical signs of gastrointestinal toxicity in rodents receiving oral this compound.
Materials:
-
Animal balance
-
Scoring chart (see Table 2)
-
Calipers (for measuring tumor size, if applicable, to distinguish from abdominal bloating)
Procedure:
-
Record the baseline body weight of each animal before the start of the treatment.
-
Observe the animals at least once daily for clinical signs of toxicity.
-
Weigh each animal daily and record the percentage of weight change from baseline.
-
Examine the stool consistency and score it according to the chart below.
-
Assess the general appearance and behavior of the animals.
-
Calculate a daily clinical score for each animal by summing the scores for each parameter.
-
Establish a humane endpoint based on the total clinical score or percentage of body weight loss (e.g., >20%).
Table 2: Example of a Clinical Scoring System for Gastrointestinal Toxicity
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Weight Loss (%) | < 5 | 5-10 | 10-15 | > 15 |
| Stool Consistency | Normal, well-formed pellets | Soft, but formed pellets | Pasty, semi-formed stools | Liquid diarrhea |
| General Appearance | Normal | Ruffled fur | Ruffled fur, hunched posture | Ruffled fur, hunched posture, lethargy |
Protocol 2: Histopathological Evaluation of the Gastrointestinal Tract
Objective: To prepare and stain gastrointestinal tissue sections for the microscopic evaluation of drug-induced toxicity.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Graded alcohols (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Fixation: Immediately after euthanasia, collect sections of the stomach, duodenum, jejunum, ileum, and colon. Rinse gently with PBS to remove contents and fix in 10% neutral buffered formalin for 24 hours at room temperature.[7]
-
Processing:
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.[1]
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.[7][18]
-
Stain the nuclei with Hematoxylin.
-
Differentiate in acid alcohol.
-
Blue the sections in running tap water or a bluing agent.
-
Counterstain the cytoplasm with Eosin.[18]
-
Dehydrate the stained sections through graded alcohols and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.[7]
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Evaluate for signs of toxicity such as mucosal erosion, ulceration, inflammation (infiltration of inflammatory cells), epithelial cell necrosis or apoptosis, and changes in villus and crypt architecture.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced GI toxicity.
Experimental Workflow
Caption: Workflow for assessing GI toxicity of oral this compound.
References
- 1. H&E Staining and Stomach Gland Length [bio-protocol.org]
- 2. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haematoxylin Eosin (H&E) staining [protocols.io]
- 8. Manual hematoxylin and eosin staining of mouse tissue sections. | Semantic Scholar [semanticscholar.org]
- 9. WNT Signaling in the Intestine: Development, Homeostasis, Disease | Abdominal Key [abdominalkey.com]
- 10. Wnt Signaling in the Gastrointestinal Tract in Health and Disease [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of four scoring systems for risk stratification of upper gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which scoring systems are useful for predicting the prognosis of lower gastrointestinal bleeding? Old and new - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. scispace.com [scispace.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Oral this compound displays biological activity in a phase I study in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. urmc.rochester.edu [urmc.rochester.edu]
Refinement of Ciclopirox Olamine dosage for long-term cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ciclopirox Olamine (CPO) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in long-term cell culture experiments?
For long-term studies (several days to weeks), it is crucial to use a sub-lethal or cytostatic concentration of CPO that inhibits cell proliferation without inducing widespread apoptosis. While the IC50 values for CPO in many cancer cell lines are in the low micromolar range (typically 2-20 µM) for short-term (24-72 hours) assays, these concentrations are often too high for long-term culture.[1][2]
A starting point for long-term experiments is to use a concentration range of 0.5-5 µM.[3][4] It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal sub-lethal concentration. This can be achieved by treating cells with a range of CPO concentrations for the intended duration of your experiment and assessing cell viability and proliferation at different time points.
2. How should I prepare a stock solution of this compound for cell culture?
This compound is sparingly soluble in water but is soluble in organic solvents like DMSO and ethanol.[4]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
When treating your cells, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3. What are the known signaling pathways affected by this compound?
This compound's primary mechanism of action is the chelation of intracellular iron.[5] This iron depletion affects various iron-dependent enzymes and signaling pathways, including:
-
Wnt/β-catenin Pathway: CPO has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer.[2]
-
AMPK/mTORC1 Pathway: CPO can activate AMP-activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and proliferation.[6]
-
Cell Cycle Regulation: By affecting iron-dependent enzymes involved in DNA replication, CPO can induce cell cycle arrest, typically at the G1/S phase.[1]
-
Cytoskeleton Organization: CPO has been observed to alter the organization of the actin cytoskeleton and focal adhesion dynamics.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium upon addition of CPO. | CPO has limited aqueous solubility and may precipitate at higher concentrations or in certain media formulations.[8] | - Ensure your CPO stock solution is fully dissolved before adding it to the medium. - Prepare fresh dilutions of CPO for each experiment. - Add the diluted CPO to the medium slowly while gently swirling. - Consider using a pre-warmed medium. - If precipitation persists, try a lower final concentration of CPO or a different solvent for your stock solution (e.g., ethanol), always keeping the final solvent concentration below toxic levels. |
| Cells exhibit morphological changes, such as flattening and enlargement, but do not show signs of apoptosis. | At sub-lethal concentrations, CPO can induce a senescent-like phenotype in some cell lines, characterized by morphological changes without immediate cell death.[9] | - Assess markers of senescence (e.g., SA-β-gal staining) to confirm this phenotype. - Be aware that these morphological changes may not be indicative of cytotoxicity but rather a cytostatic effect. - If this phenotype is not desired, consider using a lower concentration of CPO or a shorter treatment duration. |
| Inconsistent results between experiments. | - Batch-to-batch variability of CPO: The purity and activity of the CPO compound may vary. - Cell passage number: Higher passage numbers can lead to genetic drift and altered drug responses. - Inconsistent cell seeding density: This can affect the effective drug concentration per cell. | - Use CPO from the same lot for a series of related experiments. - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding densities across all experiments. |
| Gradual decrease in cell viability over a long-term experiment. | - CPO degradation: CPO may not be stable in culture medium for extended periods at 37°C.[10][11] - Accumulation of toxic metabolites: Cellular metabolism of CPO or the cellular response to CPO could lead to the buildup of toxic byproducts. | - Perform partial media changes with freshly prepared CPO-containing medium every 2-3 days to maintain a consistent drug concentration. - Monitor the pH of the culture medium regularly, as a significant drop in pH can indicate cellular stress. |
| Unexpected changes in the pH of the culture medium. | - Increased metabolic activity: Stressed cells may alter their metabolic rate, leading to changes in the production of acidic byproducts like lactate. - Bacterial or fungal contamination. | - Monitor the color of the phenol red indicator in your medium. - If a rapid pH change is observed, check for signs of microbial contamination under a microscope. - Consider using a buffered medium (e.g., with HEPES) for better pH stability, but be aware that this can sometimes affect cellular physiology. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines (48-72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE-10 | Esophageal | 5-20 | [2] |
| SKGT4 | Esophageal | 5-20 | [2] |
| FLO1 | Esophageal | 5-20 | [2] |
| ESO1 | Esophageal | 5-20 | [2] |
| Rh30 | Rhabdomyosarcoma | 2-5 | [1] |
| MDA-MB-231 | Breast | 2-5 | [1] |
| HT-29 | Colon | 2-5 | [1] |
| A549 | Lung | ~10 | [12] |
| PC9 | Lung | ~5 | [12] |
| H1299 | Lung | ~15 | [12] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. It is essential to determine the IC50 for your specific system.
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of CPO in complete medium. Remove the old medium from the wells and add 100 µL of the CPO-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO as the highest CPO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CPO for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for refining this compound dosage.
Caption: CPO's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
- 1. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Delineating the Switch between Senescence and Apoptosis in Cervical Cancer Cells under Ciclopirox Treatment [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
Assessing the photostability of Ciclopirox Olamine in experimental solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photostability of Ciclopirox Olamine (CPO) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of this compound?
A1: Forced degradation studies for this compound, as prescribed by ICH guidelines, typically involve exposure to photolytic, oxidative, thermal, and hydrolytic (acidic, basic, and neutral) stress conditions.[1][2][3] These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Q2: How is the photostability of this compound solid drug (API) typically assessed?
A2: For solid this compound, a common method involves spreading the active pharmaceutical ingredient (API) in a thin layer (e.g., 1 mm thickness) on a petri dish.[2][3] The sample is then exposed to a controlled light source with specified illuminance (e.g., 5382 LUX) and UV radiation (e.g., 144 UW/cm²) for an extended period, such as 21 days.[2][3]
Q3: What analytical techniques are commonly employed to analyze this compound and its photodegradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the analysis of this compound and its degradation products.[1][4] Reversed-phase HPLC with a C18 column and UV detection (around 305 nm) is a common setup.[1][4] To overcome the chelating properties of Ciclopirox, pre-column derivatization with reagents like dimethyl sulphate is often performed.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also used to identify and characterize the degradation products formed.[2][5]
Q4: Why is pre-column derivatization sometimes necessary for the HPLC analysis of this compound?
A4: this compound has chelating properties that can interfere with its chromatographic analysis, leading to poor peak shape and inaccurate quantification.[2][3] Pre-column derivatization, often by methylating the N-hydroxyl group, eliminates this chelating effect, resulting in improved chromatographic performance.[2][3]
Q5: What are some of the known degradation products of this compound under stress conditions?
A5: Studies have shown the formation of several degradation products under various stress conditions.[1][2][3] While the exact structures are not always fully elucidated in all publications, LC-MS/MS analysis has been used to propose degradation pathways based on the mass-to-charge ratio (m/z) of the resulting impurities.[2][5] One study identified one process-related impurity and four unknown degradation products.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or tailing during HPLC analysis. | This compound's chelating properties interacting with the stationary phase. | Implement a pre-column derivatization step to methylate the N-hydroxyl group.[2][3] Alternatively, use a mobile phase containing a chelating agent like disodium EDTA and an end-capped HPLC column.[6] |
| Inconsistent degradation results in photostability studies. | Fluctuation in light intensity or temperature. | Use a calibrated and validated photostability chamber. Maintain a consistent temperature and use a dark control sample in the same environment to minimize the effect of thermal degradation.[7] |
| Difficulty in separating this compound from its degradation products. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., acetonitrile-phosphate buffer ratio), pH, and flow rate.[3] Employing a Quality by Design (QbD) approach can help in systematically optimizing the separation.[2][5][8] |
| Formation of unexpected degradation products. | Interaction with excipients or container materials. | Conduct forced degradation studies on the drug substance in simple, inert, and transparent containers to understand its intrinsic degradation pathway first.[7] |
| Low recovery of this compound after stress testing. | Extensive degradation has occurred. | For method development, it is acceptable to limit the exposure time to achieve partial degradation (e.g., 10-50% decrease in the peak area of the parent drug) to ensure that the degradation products can be adequately resolved and quantified.[2][3] |
Experimental Protocols
Photostability Testing of Solid this compound
This protocol is based on forced degradation studies to evaluate the photochemical stability of the solid drug substance.
-
Sample Preparation:
-
Light Exposure:
-
Place the petri dish in a photostability chamber.
-
Expose the sample to a light source capable of producing a specific illuminance (e.g., 5382 LUX) and UV radiation (e.g., 144 UW/cm²).[2][3]
-
The duration of exposure is typically extended, for instance, over 21 days.[2][3]
-
Include a dark control sample wrapped in aluminum foil to protect it from light while being exposed to the same temperature and humidity conditions.
-
-
Sample Analysis:
-
At specified time intervals, withdraw samples for analysis.
-
Prepare a solution of the exposed this compound in a suitable solvent (e.g., acetonitrile).[2]
-
Perform pre-column derivatization if required by the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
HPLC Method with Pre-column Derivatization
This method is suitable for the quantification of this compound and the separation of its degradation products.
-
Derivatization Procedure:
-
To 1 mL of a 2 mg/mL this compound solution, add 0.5 mL of 2 M sodium hydroxide solution and 200 µL of dimethyl sulfate.[2]
-
Vortex the mixture and incubate at 37°C for 15-20 minutes.[2]
-
Add 200 µL of triethylamine and vortex again.[2] This procedure converts the N-hydroxy group to an N-methoxy group.[2]
-
-
Chromatographic Conditions:
-
Sample Preparation for Analysis:
Data Presentation
Summary of Forced Degradation Studies on this compound
| Stress Condition | Parameters | Observation | Reference |
| Photochemical Degradation | Solid drug exposed to 5382 LUX and 144 UW/cm² for 21 days. | Significant degradation observed. | [2][3] |
| Acid Hydrolysis | 1 mg/mL in 1 N HCl, refluxed at 100°C for 12 hours in the dark. | Significant degradation observed. | [2][3] |
| Base Hydrolysis | 1 mg/mL in 0.5 N NaOH, refluxed at 100°C for 12 hours in the dark. | Significant degradation observed. | [2][3] |
| Oxidative Degradation | 1 mg/mL in 6% H₂O₂, refluxed at 100°C for 6 hours in the dark. | Significant degradation observed. | [2][3] |
| Dry Heat Degradation | Solid drug at 80°C for 21 days in the dark. | Degradation observed. | [2][3] |
| Thermal-Humidity Degradation | Solid drug at 40°C ± 2°C and 75 ± 5% RH for 21 days. | Degradation observed. | [2][3] |
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a stability-indicating RP-HPLC method for estimation of this compound in bulk drug and cream formulation | Semantic Scholar [semanticscholar.org]
- 5. Degradation and Impurity Profile Study of this compound after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. [PDF] Degradation and Impurity Profile Study of this compound after Pre-column Derivatization: A Risk Based Approach. | Semantic Scholar [semanticscholar.org]
Strategies to enhance Ciclopirox Olamine penetration in topical formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the penetration of Ciclopirox Olamine (CPO) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving effective topical delivery of this compound?
A1: The primary challenge is the barrier function of the stratum corneum, the outermost layer of the skin, which limits the penetration of CPO to its target site in the deeper skin layers and nails. CPO's relatively low water solubility can also present formulation challenges.[1][2] Additionally, conventional formulations like creams may not provide optimal drug release and penetration.[3]
Q2: What are the most common strategies to enhance the penetration of this compound?
A2: The most researched strategies fall into three main categories:
-
Chemical Penetration Enhancers: These are excipients that reversibly disrupt the stratum corneum barrier. Common examples include propylene glycol, oleic acid, and ethoxydiglycol.[4][5]
-
Novel Drug Delivery Systems: These involve encapsulating CPO in nano-sized carriers to improve its solubility and skin interaction. Examples include nanoemulsions, nanogels, niosomes, and nanosuspensions.[2][6][7]
-
Physical Enhancement Techniques: These methods use external energy to increase skin permeability, such as iontophoresis and microporation.
Q3: How do chemical enhancers like propylene glycol improve CPO penetration?
A3: Propylene glycol is thought to enhance penetration through several mechanisms. It can act as a solvent for CPO within the formulation and upon application, it can partition into the stratum corneum, increasing the drug's solubility within the skin. It is also believed to interact with and disrupt the highly ordered lipid structure of the stratum corneum, creating more pathways for the drug to diffuse through.[8][9][10]
Q4: What are the advantages of using nanoformulations for CPO delivery?
A4: Nanoformulations offer several advantages for enhancing CPO penetration:
-
Increased Drug Loading: They can encapsulate poorly soluble drugs like CPO, allowing for higher concentrations in the formulation.
-
Enhanced Penetration: Their small size and large surface area facilitate closer contact with the stratum corneum and can improve drug partitioning into the skin.[11][12]
-
Sustained Release: Some nano-systems can provide a controlled and sustained release of the drug over time, which can improve therapeutic efficacy and patient compliance.[6][13]
-
Improved Stability: Encapsulation can protect the drug from degradation.
Q5: How do I choose the best penetration enhancement strategy for my CPO formulation?
A5: The choice of strategy depends on several factors, including the target indication (e.g., skin infection vs. onychomycosis), the desired drug release profile, and regulatory considerations. For superficial skin infections, a formulation with a chemical enhancer might be sufficient. For deeper penetration, such as in nail infections, a nano-delivery system or a physical enhancement method may be more effective. A systematic approach involving preformulation studies to screen different enhancers and delivery systems is recommended.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Skin Permeation Results
| Potential Cause | Troubleshooting Steps |
| Air bubbles under the membrane in the Franz diffusion cell | Ensure the receptor chamber is completely filled with degassed receptor medium. When mounting the skin, gently slide it over the receptor chamber to avoid trapping air. Tilting the cell during filling can also help. |
| Inconsistent skin membrane thickness or integrity | Use a dermaroller or other validated method to ensure uniform skin thickness. Carefully inspect the skin for any damage before mounting. |
| Poor "sink" conditions in the receptor chamber | Ensure the solubility of CPO in the receptor medium is high enough to maintain a concentration gradient. The drug concentration in the receptor medium should not exceed 10% of its saturation solubility. Consider adding a solubilizing agent like a small percentage of ethanol or a surfactant to the receptor fluid. |
| Formulation instability during the experiment | Visually inspect the formulation in the donor chamber throughout the experiment for any signs of phase separation or precipitation. |
| Inaccurate quantification of CPO | Validate your analytical method (e.g., HPLC) for accuracy, precision, linearity, and sensitivity in the presence of the receptor medium and any formulation excipients. |
Issue 2: Formulation Instability (e.g., Creaming, Cracking, Phase Separation of Nanoemulsions)
| Potential Cause | Troubleshooting Steps |
| Inappropriate surfactant or co-surfactant concentration | Optimize the ratio of surfactant and co-surfactant. Construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region. |
| Incorrect homogenization/sonication parameters | Optimize the speed and duration of homogenization or sonication. Insufficient energy input can lead to larger droplet sizes and instability. |
| Ostwald ripening | This is a common issue with nanoemulsions where larger droplets grow at the expense of smaller ones. Using a combination of surfactants or adding a stabilizing polymer can help mitigate this. |
| Incompatibility of formulation components | Ensure all excipients are compatible with each other and with CPO. Perform compatibility studies at the preformulation stage. |
| Inappropriate storage conditions | Store the formulation at the recommended temperature and protect it from light if any of the components are light-sensitive. |
Issue 3: Low Drug Entrapment Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Steps |
| Poor solubility of CPO in the lipid/polymer matrix | Screen different lipids or polymers to find one with higher solubilizing capacity for CPO. |
| Drug leakage during the formulation process | Optimize the formulation parameters, such as the amount of surfactant and the homogenization process, to ensure rapid and efficient encapsulation. |
| Inaccurate measurement of unentrapped drug | Ensure complete separation of the nanoparticles from the aqueous phase containing the unentrapped drug before quantification. Centrifugation followed by filtration is a common method. |
Data Presentation: Comparison of Penetration Enhancement Strategies
Table 1: Effect of Chemical Enhancers on this compound Skin Retention
| Formulation | Enhancer (Concentration) | CPO in Stratum Corneum (µg/cm²) | CPO in Epidermis + Dermis (µg/cm²) | Reference |
| Lotion Base | None | 1.8 ± 0.3 | 2.5 ± 0.4 | [4][5] |
| Formulation A | Propylene Glycol (15%) | 3.2 ± 0.5 | 4.8 ± 0.7 | [4][5] |
| Formulation B | Ethoxydiglycol (15%) | 2.9 ± 0.4 | 4.1 ± 0.6 | [4][5] |
| Formulation C | Oleic Acid (15%) | 2.5 ± 0.4 | 3.5 ± 0.5 | [4][5] |
Table 2: Characteristics of this compound Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Drug Release (at 8h) | Reference |
| Nanosuspension | HPMC, PVA, Tween 80, Ethanol | 219.1 | - | -31.1 | 92 ± 2.15 | 85.79 ± 0.743 | [7] |
| Nanogel (F4) | Carbopol 934, PEG-600, Propylene Glycol, Tween 80 | 115.8 | 0.828 | -19.7 | 92.1 | 93.68 | [6][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes a high-speed homogenization method for preparing an oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound (CPO)
-
Oil phase (e.g., Almond oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified water
-
High-speed homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a pre-weighed amount of CPO in the selected oil. Gently heat if necessary to aid dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at a specified RPM (e.g., 5000-8000 rpm) for a defined period (e.g., 30-60 minutes) to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for conducting an in vitro skin permeation study of a topical CPO formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
CPO formulation
-
Magnetic stirrer with a stir bar for each cell
-
Water bath or heating block to maintain 32 ± 1 °C
-
Syringes and needles for sampling
-
HPLC system for CPO quantification
Procedure:
-
Preparation of Skin: Thaw frozen skin at room temperature. Excise a piece of skin and carefully remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.
-
Assembly of Franz Diffusion Cell:
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane on the receptor chamber with the stratum corneum side facing up.
-
Clamp the donor chamber over the skin.
-
-
Equilibration: Place the assembled cells in a water bath or heating block set to 32 ± 1 °C and allow the skin to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known amount of the CPO formulation (e.g., 100 mg) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for CPO concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of CPO permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Visualizations
References
- 1. blog.groupeparima.com [blog.groupeparima.com]
- 2. ijrpr.com [ijrpr.com]
- 3. research.abo.fi [research.abo.fi]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. jchr.org [jchr.org]
- 8. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Overcoming experimental variability in Ciclopirox Olamine studies
Welcome to the technical support center for Ciclopirax Olamine (CPO) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental variability and challenges encountered when working with CPO.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ciclopirax Olamine?
A1: Ciclopirax Olamine's primary mechanism of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺).[1][2][3] This sequestration of intracellular iron disrupts essential iron-dependent enzymes, such as ribonucleotide reductase and cytochromes, leading to the inhibition of cellular processes like DNA synthesis, mitochondrial electron transport, and energy production.[1][4] This multifaceted mechanism contributes to its broad-spectrum antifungal activity and also underlies its potential anticancer effects.[5][6]
Q2: What is the difference between Ciclopirox (CPX) and Ciclopirax Olamine (CPO)?
A2: Ciclopirax Olamine (CPO) is the ethanolamine salt of the active compound Ciclopirox (CPX). The addition of the olamine salt significantly enhances the aqueous solubility and bioavailability of the drug, making it a preferred formulation for many topical and experimental applications.[5][7] For experimental purposes, it is important to note that 1% CPO is equivalent to 0.77% ciclopirox.[8]
Q3: My CPO solution appears cloudy or precipitates upon dilution in aqueous media. What should I do?
A3: CPO has limited solubility in water. Precipitation can occur when a concentrated stock solution (e.g., in DMSO or ethanol) is diluted into aqueous buffers. To avoid this, ensure the final concentration of the organic solvent is low and does not affect the experimental system.[9] It is recommended to prepare fresh aqueous dilutions for each experiment and not to store them for more than a day.[9] If precipitation persists, consider preparing the CPO solution by directly dissolving the crystalline solid in the aqueous buffer, though solubility will be limited (approximately 1 mg/mL in PBS, pH 7.2).[9]
Q4: I am observing significant variability in cell viability assays with CPO. What are the potential causes?
A4: Variability in cell-based assays with CPO can stem from several factors:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and seeded at an optimal density. Over-confluent or unhealthy cells can respond differently to treatment.[10][11]
-
Pipetting Accuracy: Inconsistent pipetting of cells or CPO solution can lead to significant well-to-well variability.[11]
-
CPO Solution Stability: As mentioned, CPO can precipitate in aqueous solutions. Ensure the drug is fully dissolved and homogenous before adding it to the cells.
-
Assay Timing: The timing of the assay readout is critical. CPO's effects on cell cycle and apoptosis are time-dependent.[12] Establish a consistent and optimal time point for your specific cell line and experimental goals.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to CPO due to differences in iron metabolism and signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent Antifungal Activity (MIC/MFC Assays)
Symptoms:
-
Wide variation in Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values between experiments.
-
Lack of reproducibility in fungal growth inhibition zones.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inoculum Preparation | Standardize the fungal inoculum preparation. Use a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal spores or cells. |
| Drug Solubility and Stability | Prepare fresh CPO solutions for each assay. Ensure complete dissolution in the solvent before diluting into the growth medium. Note that CPO is typically dissolved in DMSO for in vitro assays.[13] |
| Growth Medium Composition | The composition of the growth medium, particularly the iron content, can influence CPO's efficacy. The antifungal effect of CPO can be reversed by the addition of iron.[14] Use a consistent, defined medium for all experiments. |
| Incubation Conditions | Maintain consistent temperature, humidity, and incubation times. Variations in these parameters can affect both fungal growth rates and drug activity. |
Issue 2: Poor Reproducibility in Mammalian Cell Culture Experiments
Symptoms:
-
Inconsistent results in cell proliferation, apoptosis, or cell cycle assays.
-
High standard deviations between replicate wells or experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell Culture Contamination | Regularly test for mycoplasma and other microbial contaminants, which can significantly alter cellular responses.[15] |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Both very low and very high confluency can affect cell health and response to treatment.[11] |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent as the highest CPO dose) to account for any solvent-induced effects.[9] |
| Plate Edge Effects | Evaporation from wells on the outer edges of a multi-well plate can concentrate CPO and affect results. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
| Assay-Specific Variability | For colorimetric or fluorescent assays, ensure the plate reader is set up correctly and that there is no signal quenching or spectral overlap.[11] |
Data Presentation
Table 1: Physicochemical Properties of Ciclopirox Olamine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂•C₂H₇NO | [16] |
| Molecular Weight | 268.35 g/mol | [17] |
| Appearance | White to off-white crystalline powder | |
| Solubility in DMSO | ~6 mg/mL | [16] |
| Solubility in Ethanol | ~30 mg/mL | [17][16] |
| Solubility in Water | <1 mg/mL | [16] |
| Melting Point | 144°C | [17] |
Table 2: Reported In Vitro Activity of this compound
| Organism/Cell Line | Assay | Concentration Range | Reference |
| Candida albicans | MIC | 0.06-0.5 µg/mL | [9] |
| Trichophyton rubrum | MIC | 0.03-0.5 µg/mL | [9] |
| Malassezia furfur | MIC | 0.001-0.125 µg/mL | [5] |
| Human Myeloid Leukemia Cells | Cell Viability | Low-micromolar | [4] |
| Rhabdomyosarcoma (Rh30) Cells | Apoptosis Induction | 0-20 µM | [12] |
| Non-small cell lung cancer cells | Cell Cycle Arrest | 5-20 µM | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of CPO for use in cell culture experiments.
-
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out the desired amount of CPO powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. A CPO solution in DMSO is reported to be stable for up to 6 months at -80°C.[16]
-
Protocol 2: Cell Viability Assay using a Tetrazolium-based Reagent
-
Objective: To assess the effect of CPO on the viability of adherent mammalian cells.
-
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
96-well tissue culture-treated plates
-
CPO stock solution (e.g., 10 mM in DMSO)
-
Tetrazolium-based reagent (e.g., MTT, XTT, or WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of CPO in complete growth medium from the stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the CPO dilutions or vehicle control to the appropriate wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the tetrazolium reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
-
Visualizations
Caption: CPO chelates intracellular iron, inhibiting key enzymes and cellular processes.
Caption: CPO activates AMPK, leading to the inhibition of the mTORC1 signaling pathway.
Caption: A logical workflow to diagnose sources of experimental variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. biocompare.com [biocompare.com]
- 12. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. scbt.com [scbt.com]
- 17. macsenlab.com [macsenlab.com]
- 18. Ciclopirox targets cellular bioenergetics and activates ER stress to induce apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the non-toxic concentration range of Ciclopirox Olamine in vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the non-toxic concentration range of Ciclopirox Olamine (CPO) in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cytotoxic concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general non-toxic concentration range of this compound for non-cancerous cell lines?
A1: While the cytotoxic effects of this compound are more pronounced in cancer cells, it is generally less toxic to non-malignant cells. For example, in one study, the LD50 (the concentration that causes death in 50% of cells) for non-malignant fibroblast cell lines (MRC 5, LF1, and GMO 5757) was found to be greater than 20 µM. It is crucial to determine the specific non-toxic range for each cell line empirically.
Q2: How does this compound induce cytotoxicity in cancer cells?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the chelation of intracellular iron, which inhibits iron-dependent enzymes crucial for cell proliferation and survival.[1][2] This leads to the inhibition of DNA replication, cell cycle arrest, and the induction of apoptosis.[1]
Q3: What are the common challenges when preparing this compound for in vitro experiments?
A3: A primary challenge is the solubility of this compound. It has poor water solubility.[3] To prepare stock solutions, it is recommended to dissolve CPO in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[4] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound interfere with standard cytotoxicity assays?
A4: While direct interference of this compound with common assays like MTT has not been extensively reported, it is a possibility with any test compound. Potential interferences can include the compound's color affecting absorbance readings or its chemical properties altering the assay reagents. It is always recommended to include appropriate controls, such as the compound in cell-free medium, to check for any assay interference.
Q5: How long should I expose my cells to this compound to observe a cytotoxic effect?
A5: The duration of exposure can vary depending on the cell line and the concentration of this compound. Studies have reported significant effects on cell viability and proliferation after 24, 48, and 72 hours of treatment.[5][6] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific experimental setup.
Data Presentation: Cytotoxic Concentrations of this compound
The following table summarizes the reported cytotoxic concentrations (IC50 values) of this compound in various cancer cell lines. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| sk-Hep1 | Hepatocellular Carcinoma | ~15 | 24 |
| Huh7 | Hepatocellular Carcinoma | ~20 | 24 |
| Hep3B | Hepatocellular Carcinoma | ~25 | 24 |
| Lm9 | Hepatocellular Carcinoma | ~25 | 24 |
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia | <10 | 72 |
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | <10 | 72 |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | <10 | 72 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <10 | 72 |
| KE-37 | T-cell Acute Lymphoblastic Leukemia | <10 | 72 |
| Rh30 | Rhabdomyosarcoma | ~5 | Not Specified |
| HT-29 | Colon Adenocarcinoma | ~5 | Not Specified |
| MDA-MB-231 | Breast Cancer | ~5 | Not Specified |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the CPO dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve CPO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells lysed to release maximum LDH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | Poor solubility of CPO. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration in the medium is low (<0.5%) and vortex the diluted solutions well before adding to the cells. |
| High background in cytotoxicity assays | Interference from CPO with the assay reagents. | Run a control with CPO in cell-free medium to check for any direct reaction with the assay components. If interference is observed, consider using an alternative cytotoxicity assay. |
| Inconsistent results between experiments | Variations in cell seeding density, CPO concentration, or incubation time. | Standardize all experimental parameters. Use a consistent cell passage number and ensure a single-cell suspension before seeding. Prepare fresh dilutions of CPO for each experiment. |
| Unexpected cell morphology changes | Solvent toxicity or off-target effects of CPO. | Test the effect of the solvent alone on cell morphology and viability. Ensure the solvent concentration is below the toxic threshold for your cell line. |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: this compound's multifaceted mechanism of action.
General Workflow for In Vitro Cytotoxicity Testing
References
- 1. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the antiproliferative agent this compound treatment on stem cells proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Consistent Impact of Ciclopirox Olamine on the ATR-CHK1-P53 Pathway: A Comparative Analysis
A growing body of evidence from multiple independent research groups suggests a reproducible effect of the antifungal drug Ciclopirox Olamine (CPX) on the critical DNA damage response pathway, ATR-CHK1-P53, in cancer cells. This guide provides a comprehensive comparison of CPX's performance with other agents targeting this pathway, supported by experimental data and detailed protocols to aid researchers in this field.
This compound, a drug with a long history of safe use in treating fungal infections, is gaining significant attention for its potential as a repurposed anti-cancer agent.[1][2][3] Its mechanism of action in cancer is multifaceted, but a key aspect is its ability to induce DNA damage and activate the ATR-CHK1-P53 signaling cascade, a central pathway in the cellular response to genotoxic stress.[4][5] This guide synthesizes findings from various studies to establish the reproducibility of this effect and compares CPX to other known inhibitors of the ATR-CHK1 pathway.
This compound and the ATR-CHK1-P53 Pathway: A Reproducible Effect
Multiple independent studies have demonstrated that CPX activates the ATR-CHK1-P53 pathway in a variety of cancer cell lines, including lung adenocarcinoma, rhabdomyosarcoma, and breast carcinoma.[4][5][6] The proposed mechanism centers on CPX's iron-chelating properties, which are thought to induce replicative stress and DNA damage.[5][7] This damage triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1).[5][8] Activated CHK1 then phosphorylates p53, leading to cell cycle arrest and apoptosis.[4] The consistency of these findings across different laboratories and cancer types strongly suggests a reproducible and robust biological effect of CPX on this critical cancer cell pathway.
Comparative Analysis of ATR-CHK1-P53 Pathway Modulators
While CPX demonstrates a consistent effect on the ATR-CHK1-P53 pathway, it is important to compare its activity with other known inhibitors that are in various stages of development. Prexasertib (LY2606368) and UCN-01 (7-hydroxystaurosporine) are two such inhibitors that directly target CHK1.[6][9]
The following table summarizes the available quantitative data for this compound and Prexasertib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental systems are limited.
| Compound | Target(s) | Cancer Cell Line | IC50 Value | Reference(s) |
| This compound | Iron Chelator, ATR-CHK1-P53 activator | Lung Adenocarcinoma (A549) | 4.4 µM | [10] |
| Lung Adenocarcinoma (PC9) | 27.4 µM | [10] | ||
| Lung Adenocarcinoma (H1299) | 67.9 µM | [10] | ||
| Hepatocellular Carcinoma (sk-Hep1) | ~5 µM | [11] | ||
| Hepatocellular Carcinoma (Huh7) | ~7 µM | [11] | ||
| Prexasertib | CHK1, CHK2 | High-Grade Serous Ovarian Cancer | 1 - 10 nM | [1][2] |
| B-cell Acute Lymphoblastic Leukemia (BV-173) | 6.33 nM | [12] | ||
| B-cell Acute Lymphoblastic Leukemia (REH) | 96.7 nM | [12] |
Visualizing the Molecular Interactions and Experimental Approaches
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. prexasertib - My Cancer Genome [mycancergenome.org]
- 6. An ATR- and Chk1-Dependent S Checkpoint Inhibits Replicon Initiation following UVC-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Ciclopirox Olamine Demonstrates Potent Sporicidal Activity Against Trichophyton rubrum
An in-depth analysis of in-vitro studies reveals that Ciclopirox Olamine exhibits significant sporicidal effects against Trichophyton rubrum, a primary causative agent of onychomycosis. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound's performance against other common antifungal agents, supported by experimental data and protocols.
A notable in-vitro study systematically investigated the ability of five antimycotics—amorolfine, ciclopirox, bifonazole, terbinafine, and fluconazole—to eradicate microconidia of Trichophyton rubrum. The findings indicate that the sporicidal effectiveness of all tested antifungals is dependent on both the drug concentration and the incubation period.[1][2][3][4] To achieve a sporicidal action, concentrations 10 to 1000 times the minimum inhibitory concentration (MIC) required to inhibit the growth of fungal hyphae are necessary.[1][2][3][4]
Ciclopirox and amorolfine demonstrated equivalent sporicidal efficacy and kinetics against T. rubrum spores.[1][2][3] Both agents were found to be more effective than fluconazole and bifonazole.[1][2][3] Furthermore, after a four-day incubation period at concentrations of ≥10 μg/ml, ciclopirox and amorolfine were slightly more potent against the spores than terbinafine.[1][2] This sporicidal capability is a crucial factor in the treatment of onychomycosis, as dormant fungal spores can survive within the nail keratin, leading to a high risk of recurrence.[1][2][3][4]
Comparative Sporicidal Efficacy
The following table summarizes the comparative sporicidal activity of this compound and other antifungal agents against Trichophyton rubrum microconidia.
| Antifungal Agent | Comparative Sporicidal Efficacy against T. rubrum microconidia | Reference |
| This compound | High; comparable to Amorolfine. More effective than Fluconazole and Bifonazole. Slightly more potent than Terbinafine at ≥10 μg/ml after 4 days. | [1][2][3] |
| Amorolfine | High; comparable to Ciclopirox. More effective than Fluconazole and Bifonazole. Slightly more potent than Terbinafine at ≥10 μg/ml after 4 days. | [1][2][3] |
| Terbinafine | Moderate; slightly less potent than Ciclopirox and Amorolfine at ≥10 μg/ml after 4 days. | [1][2] |
| Bifonazole | Lower than Ciclopirox and Amorolfine. | [1][2][3] |
| Fluconazole | Lower than Ciclopirox and Amorolfine. | [1][2][3] |
Experimental Protocols
The assessment of sporicidal activity involved a standardized in-vitro model. The key steps of the experimental protocol are outlined below.
1. Preparation of Spore Suspension:
-
Clinical isolates of Trichophyton rubrum from patients diagnosed with onychomycosis were used to generate spore suspensions.[2]
-
Mature cultures were harvested using a sterile 0.9% saline solution.[2]
-
The microconidia suspension was prepared using a 0.01% Tween 80 solution in sterile water to ensure better contact between the antifungal compounds and the spores.[2]
-
The final suspension was microscopically examined to confirm the absence of mycelial fragments.[2]
2. Antifungal Susceptibility Testing:
-
The sporicidal activity of the antifungal agents was evaluated at various concentrations and incubation times.[1][2]
-
The effectiveness was determined by assessing the viability of the spores after exposure to the antifungal agents.
3. Data Analysis:
-
The sporicidal efficacy was determined by comparing the survival rate of spores treated with antifungal agents to that of untreated controls.
-
The kinetics of the sporicidal action were also analyzed over time.[1][2]
References
- 1. Sporicidal effect of amorolfine and other antimycotics used in the therapy of fungal nail infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cassara.com.ar [cassara.com.ar]
- 3. Sporicidal effect of amorolfine and other antimycotics used in the therapy of fungal nail infections | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ciclopirox Olamine's Efficacy in Targeting Cdc25A in Diverse Tumor Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Ciclopirox olamine (CPX), a synthetic antifungal agent, has emerged as a promising candidate in oncology for its inhibitory effects on cell division cycle 25A (Cdc25A), a key phosphatase in cell cycle progression. This guide provides a comprehensive cross-validation of CPX's inhibitory action on Cdc25A across various tumor cell lines, comparing its performance with other known Cdc25A inhibitors. The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to aid researchers in their evaluation of CPX as a potential anti-cancer therapeutic.
Performance Comparison of Cdc25A Inhibitors
The efficacy of this compound (CPX) in inhibiting tumor cell proliferation has been evaluated across several cancer cell lines. Its performance, along with that of other notable Cdc25A inhibitors—NSC 663284, IRC-083864, and PM-20—is summarized below. The data, presented as IC50 values, indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line | Tumor Type | IC50 (µM) | Reference |
| This compound (CPX) | Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 (6-day exposure) | [1] |
| MDA-MB-231 | Breast Carcinoma | 1.5 - 4.9 (6-day exposure) | [1] | |
| HT-29 | Colon Adenocarcinoma | Dose-dependent inhibition | [1] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent inhibition (1.25-40 µM) | [2][3] | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Dose-dependent inhibition (1.25-40 µM) | [2][3] | |
| NSC 663284 | MDA-MB-435 | Breast Carcinoma | 0.2 | [4] |
| MCF-7 | Breast Carcinoma | 1.7 | [4] | |
| HT-29 | Colon Adenocarcinoma | Inhibits xenograft growth | [4] | |
| General | Various | 0.2 - 35 | [5] | |
| IRC-083864 | HL-60 | Promyelocytic Leukemia | 0.047 | |
| Various | Various | Active against drug-resistant lines | ||
| PM-20 | Hep3B | Hepatocellular Carcinoma | 0.7 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of this compound or other inhibitors to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate at 37°C for 4 hours in a humidified atmosphere with 5% CO₂.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[5]
Western Blotting for Cdc25A Detection
Western blotting is employed to detect the levels of specific proteins, in this case, Cdc25A, in cell lysates.
-
Cell Lysis: Treat cells with the desired concentrations of inhibitors for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cdc25A (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).[3]
-
Cell Treatment and Harvesting: Culture cells and treat them with the inhibitors for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit LT or FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of Cdc25A, leading to cell cycle arrest and reduced proliferation in a variety of tumor cell lines.[1] While direct comparative data with other Cdc25A inhibitors in the same cell lines is still emerging, the available information suggests that CPX is a potent inhibitor with a distinct mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound in oncology.
References
- 1. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NSC 663284 | Cdc25 Phosphatase | Tocris Bioscience [tocris.com]
- 6. Platinum-Based Regimens Are Active in Advanced Pediatric-Type Rhabdomyosarcoma in Adults and Depending on HMGB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOLT-4 Cells [cytion.com]
Ciclopirox Olamine vs. Ketoconazole: a comparative study on seborrheic dermatitis models
An in-depth comparison of two leading antifungal agents for the management of seborrheic dermatitis, supported by clinical and in-vitro experimental data.
Seborrheic dermatitis is a common, chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus, primarily affecting sebum-rich areas of the body. The lipophilic yeast of the genus Malassezia is a key etiological agent. This guide provides a comparative analysis of two widely used topical antifungal agents, Ciclopirox Olamine and Ketoconazole, for the treatment of seborrheic dermatitis, with a focus on their mechanisms of action, clinical efficacy, and in-vitro antifungal activity.
Mechanisms of Action: Distinct Pathways to Fungal Inhibition
This compound and Ketoconazole employ fundamentally different mechanisms to exert their antifungal effects.
This compound is a broad-spectrum hydroxypyridone antifungal agent. Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe3+.[1][2] This sequestration of essential ions disrupts the function of iron-dependent enzymes within the fungal cell, leading to the inhibition of crucial cellular processes, including mitochondrial electron transport and energy production.[1] Furthermore, this compound has been shown to interfere with DNA repair and cell division signals.[3] Recent studies have also elucidated its role in inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway through the activation of AMP-activated protein kinase (AMPK).[4][5] This multifaceted mechanism of action may contribute to its low potential for inducing fungal resistance.[1]
Ketoconazole , an imidazole antifungal, primarily targets the fungal cell membrane. It inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[2][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and Ketoconazole.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Anti-HIV-1 Potential of Ciclopirox Olamine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-HIV-1 activity of the topical antifungal agent Ciclopirox Olamine against a relevant alternative, Deferiprone. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
This compound, a commercially available antifungal agent, has demonstrated significant in vitro activity against Human Immunodeficiency Virus type 1 (HIV-1). Its mechanism of action, distinct from conventional antiretroviral drugs, involves the inhibition of the host-cell enzyme deoxyhypusine hydroxylase (DOHH). This inhibition disrupts the hypusination of eukaryotic initiation factor 5A (eIF5A), a cellular protein essential for the expression of certain viral proteins. This guide presents a comparative analysis of this compound's anti-HIV-1 efficacy alongside Deferiprone, an iron chelator that shares a similar mechanism of action.
Data Presentation: In Vitro Anti-HIV-1 Activity
| Compound | Target Cell Line | Assay | Effective Concentration for Inhibition | Cytotoxicity |
| This compound | PBMCs | p24 Antigen | 30 μM (reduced p24 to baseline) | Not specified in comparative context |
| Deferiprone | PBMCs | p24 Antigen | 250 μM (reduced p24 to baseline) | Not specified in comparative context |
Note: The lack of standardized reporting of EC50 and CC50 values in a head-to-head comparison necessitates further direct comparative studies to definitively establish the therapeutic index of this compound versus Deferiprone for anti-HIV-1 activity.
Mechanism of Action: Inhibition of eIF5A Hypusination
Both this compound and Deferiprone exert their anti-HIV-1 effects by targeting the same cellular pathway: the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[1][2][3][4]
This pathway involves two key enzymatic steps:
-
Deoxyhypusine Synthase (DHS) catalyzes the transfer of an aminobutyl group from spermidine to a specific lysine residue on the eIF5A precursor.
-
Deoxyhypusine Hydroxylase (DOHH) then hydroxylates this intermediate to form the mature, active hypusinated eIF5A.
This compound and Deferiprone act as inhibitors of DOHH, thereby preventing the formation of active eIF5A.[1][2][4] The subsequent lack of functional eIF5A disrupts the translation of cellular and viral mRNAs that are dependent on this factor for efficient protein synthesis, including the HIV-1 Rev and Tat proteins. This ultimately leads to the suppression of HIV-1 gene expression and replication.[1][2][3][4] Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) preferentially in HIV-1 infected cells.[5][6][7][8]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to validate the anti-HIV-1 activity of this compound.
HIV-1 p24 Antigen Capture Assay
This enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the p24 capsid protein, a key marker of HIV-1 replication.
-
Cell Culture and Infection:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
A portion of the PBMCs is infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Uninfected and infected PBMCs are co-cultured to allow for viral propagation.
-
-
Compound Treatment:
-
At a designated time post-infection (e.g., 48 hours), the co-cultures are treated with various concentrations of this compound, Deferiprone, or a vehicle control.
-
-
Sample Collection and Preparation:
-
Supernatants from the cell cultures are collected at multiple time points (e.g., 96, 120, 144 hours post-infection).
-
The collected supernatants are clarified by centrifugation to remove cells and debris.
-
Viral particles in the supernatant are lysed using a disruption buffer to release the p24 antigen.
-
-
ELISA Procedure:
-
A 96-well microtiter plate pre-coated with a monoclonal antibody specific for HIV-1 p24 is used.
-
Standard dilutions of recombinant p24 antigen and the prepared cell culture supernatants are added to the wells and incubated.
-
The plate is washed to remove unbound material.
-
A second, enzyme-conjugated anti-p24 antibody is added to the wells and incubated.
-
After another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of p24 in the samples is determined by comparison to the standard curve.
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
-
Cell Seeding:
-
Target cells (e.g., PBMCs or a T-cell line) are seeded in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound or Deferiprone and incubated for a period that corresponds to the duration of the antiviral assay.
-
-
MTT Reagent Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
-
Incubation:
-
The plate is incubated to allow viable, metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Experimental Workflow
The general workflow for in vitro validation of an anti-HIV-1 compound like this compound is as follows:
Conclusion
The available in vitro data strongly support the anti-HIV-1 activity of this compound. Its unique mechanism of action, targeting a host-cell factor essential for viral replication, presents a novel avenue for antiretroviral drug development. While direct, quantitative comparisons with other compounds like Deferiprone are still needed to fully assess its therapeutic potential, the existing evidence warrants further investigation into this compound and its derivatives as a potential new class of anti-HIV-1 agents. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further validation and comparative studies.
References
- 1. Inhibition of HIV-1 gene expression by Ciclopirox and Deferiprone, drugs that prevent hypusination of eukaryotic initiation factor 5A | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of HIV-1 gene expression by Ciclopirox and Deferiprone, drugs that prevent hypusination of eukaryotic initiation factor 5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HIV-1 gene expression by Ciclopirox and Deferiprone, drugs that prevent hypusination of eukaryotic initiation factor 5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HIV effect of iron chelators: different mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of iron overload on in vitro HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihuman Immunodeficiency Virus Type 1 (HIV-1) Activity of Rare Earth Metal Complexes of 4-Hydroxycoumarins in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Mechanisms of Ciclopirox Olamine: A Comparative Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
Ciclopirox Olamine (CPX), a synthetic antifungal agent, has garnered significant attention for its potent anti-cancer properties. This guide provides a comparative analysis of the proteomic alterations in cells treated with CPX, offering insights into its mechanism of action and potential as a repurposed oncological therapeutic. While comprehensive quantitative proteomic data on CPX-treated cancer cells is still emerging, this document leverages available proteomic studies on stem cells, which share some proliferative pathways with cancer cells, and extensive research on CPX's impact on cancer cell signaling to provide a valuable comparative resource.
Quantitative Proteomic Alterations Following this compound Treatment
A comparative proteomic analysis of murine embryonic stem cells (ESCs) and multipotent adult germline stem cells (maGSCs) treated with this compound revealed significant changes in protein expression, providing clues to its anti-proliferative effects.[1][2] The study identified 56 proteins that were differentially expressed in CPX-treated cells compared to non-treated cells.[2] The majority of these proteins are involved in critical cellular processes such as nucleotide binding, nucleotide biosynthetic processes, and DNA binding.[1]
Below is a summary of a selection of differentially expressed proteins in embryonic stem cells upon treatment with CPX, as identified by 2-D gel electrophoresis and mass spectrometry.[1]
| Protein Name | Gene Symbol | Function | Fold Change (CPX vs. Control) |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | Downregulated |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | Transcription, DNA repair | Downregulated |
| Far upstream element-binding protein 1 | FUBP1 | Transcriptional regulation of MYC | Downregulated |
| Eukaryotic translation initiation factor 4A1 | EIF4A1 | Translation initiation | Downregulated |
| T-complex protein 1 subunit alpha | TCP1 | Protein folding | Downregulated |
| Peroxiredoxin-1 | PRDX1 | Redox signaling, antioxidant | Upregulated |
| Vimentin | VIM | Intermediate filament, cell structure | Upregulated |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding, signal transduction | Downregulated |
| Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | GNB1 | Signal transduction | Downregulated |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | ATP synthesis | Downregulated |
Note: This data is derived from a study on murine embryonic stem cells and serves as an illustrative example of CPX's impact on the proteome.[1][2] Further quantitative proteomic studies on various cancer cell lines are needed to confirm these findings in an oncological context.
Key Signaling Pathways Modulated by this compound in Cancer Cells
Extensive research has elucidated several key signaling pathways through which CPX exerts its anti-cancer effects. These pathways are central to cell proliferation, survival, and metabolism, and their disruption by CPX leads to cell cycle arrest and apoptosis in various cancer types.[3][4][5][6]
Below are diagrams illustrating the major signaling pathways affected by CPX.
Caption: CPX-mediated inhibition of cell cycle progression.
Caption: CPX-induced inhibition of the mTORC1 signaling pathway.
Experimental Protocols
A generalized workflow for comparative proteomic analysis of cancer cells treated with this compound using mass spectrometry is outlined below.
Caption: A typical experimental workflow for comparative proteomics.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded and allowed to adhere overnight.
-
Treatment groups include a vehicle control (e.g., DMSO) and various concentrations of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction and Digestion:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
An equal amount of protein from each sample is reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Digested peptides are desalted using C18 spin columns.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) or analyzed using label-free quantification.
-
Labeled or unlabeled peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.
-
Peptide and protein identification is performed by searching against a human protein database (e.g., UniProt).
-
Protein quantification is performed, and statistical analysis (e.g., t-test) is used to identify proteins with significantly different abundance between control and CPX-treated groups.
-
Bioinformatic analysis, including Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome), is performed to understand the biological implications of the proteomic changes.
-
This guide provides a foundational understanding of the proteomic impact of this compound on cancer cells. As research in this area progresses, more comprehensive and cancer-specific quantitative proteomic datasets will become available, further elucidating the therapeutic potential of this promising anti-cancer agent.
References
- 1. Impact of the antiproliferative agent this compound treatment on stem cells proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the antiproliferative agent this compound treatment on stem cells proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3508 this compound Demonstrates Inhibitory Effects on Esophageal Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the synergistic effects of Ciclopirox Olamine with other chemotherapeutics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the significant synergistic effects of Ciclopirox Olamine (CPX), a well-established antifungal agent, when combined with other chemotherapeutics in the treatment of various cancers. This comparison guide, designed for researchers, scientists, and drug development professionals, consolidates key experimental findings, providing a clear overview of the enhanced anti-cancer activity and underlying mechanisms of CPX combination therapies. The data presented highlights the potential of CPX to be repurposed as a potent adjuvant in oncology, offering improved therapeutic outcomes.
Synergistic Effects of this compound with Chemotherapeutic Agents: A Comparative Overview
This compound has demonstrated synergistic anti-cancer effects in combination with multiple chemotherapeutic agents across different cancer types. This guide focuses on two notable combinations: with Bortezomib in Glioblastoma Multiforme (GBM) and with Parthenolide in Acute Myeloid Leukemia (AML).
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of CPX in combination with Bortezomib (BTZ) and Parthenolide (PTL) has been quantified in preclinical studies. The following tables summarize the key findings, showcasing the enhanced reduction in cancer cell viability and increased apoptosis with combination treatments compared to single-agent therapies.
| Cancer Type | Cell Lines | Chemotherapeutic Agent | Key Synergistic Outcome | Quantitative Data |
| Glioblastoma Multiforme (GBM) | U87MG, U251, primary GBM cells | Bortezomib (BTZ) | Increased apoptosis | Co-treatment with CPX and BTZ significantly increased the percentage of apoptotic cells compared to single-agent treatment.[1] |
| Acute Myeloid Leukemia (AML) | Primary patient AML samples | Parthenolide (PTL) | Enhanced toxicity to AML cells | The combination of PTL and CPX resulted in a more than sevenfold decrease in cell viability compared to each compound alone.[2] |
Table 1: Synergistic Effects of this compound in Combination Therapy
Detailed Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental methodologies are provided below.
Synergy of this compound and Bortezomib in Glioblastoma Multiforme
Objective: To evaluate the synergistic anti-tumorigenic activity of this compound and Bortezomib in glioblastoma multiforme cells.[1]
Cell Lines:
-
Human glioblastoma cell lines: U87MG and U251.
-
Primary human GBM cells isolated from patient tumors.
Methodology:
-
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of CPX, BTZ, or a combination of both for 48 hours. Cell viability was assessed using the MTT assay, where the absorbance was measured at 490 nm.
-
Apoptosis Analysis (Flow Cytometry): Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with CPX and/or BTZ for 48 hours, stained with Annexin V-FITC and PI, and analyzed by flow cytometry.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (p-JNK, JNK, p-p38, p38, p-IκBα, IκBα, p-p65, and p65) were determined by Western blotting after treating cells with CPX and/or BTZ for 24 hours.
Synergy of this compound and Parthenolide in Acute Myeloid Leukemia
Objective: To determine the synergistic anti-leukemic effect of this compound and Parthenolide on acute myeloid leukemia cells.[2]
Cell Lines:
-
Primary AML patient samples.
-
Healthy cord blood samples as controls.
Methodology:
-
Cell Viability and Apoptosis Assay (Flow Cytometry): Primary AML cells or healthy cord blood cells were treated with PTL (2.5 µmol/L), CPX (20 µmol/L), or both for 18-24 hours. Cell viability and apoptosis were assessed by flow cytometry using 7-aminoactinomycin D (7-AAD) and Annexin V staining.[2]
-
Phosphoflow Analysis: To analyze the phosphorylation status of mTOR pathway proteins, primary AML cells were treated with CPX and/or PTL, fixed, permeabilized, and stained with antibodies against phosphorylated p70S6K and Akt.
-
In Vitro mTOR Kinase Assay: The direct inhibitory effect of CPX on mTOR activity was measured using an in vitro mTOR kinase assay according to the manufacturer's instructions.
Mechanisms of Synergistic Action: Signaling Pathways
The synergistic effects of this compound with other chemotherapeutics are rooted in its multi-faceted mechanism of action, primarily its ability to chelate iron and induce cellular stress, thereby sensitizing cancer cells to the effects of other drugs.[1][3][4]
This compound and Bortezomib in Glioblastoma Multiforme
The combination of CPX and BTZ in GBM cells leads to a synergistic induction of apoptosis through the enhanced activation of the JNK/p38 MAPK signaling pathway and the NF-κB signaling pathway.[1]
Caption: Synergistic induction of apoptosis by CPX and BTZ in GBM.
This compound and Parthenolide in Acute Myeloid Leukemia
In AML, CPX enhances the anti-leukemic activity of PTL by inhibiting the mTOR signaling pathway. PTL treatment alone can lead to the activation of mTOR as a survival mechanism, which is effectively blocked by the addition of CPX.[2][3]
Caption: CPX enhances PTL-induced apoptosis by inhibiting mTOR.
Conclusion
The presented data strongly support the synergistic potential of this compound in combination with other chemotherapeutic agents. By elucidating the underlying mechanisms and providing detailed experimental protocols, this guide aims to facilitate further research into the development of more effective cancer treatment strategies. The repurposing of this compound as an adjuvant therapy holds significant promise for improving patient outcomes in various malignancies.
References
- 1. Combination of Everolimus and Bortezomib Inhibits the Growth and Metastasis of Bone and Soft Tissue Sarcomas via JNK/p38/ERK MAPK and AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib sensitizes human glioblastoma cells to induction of apoptosis by Type I interferons through NOXA expression and Mcl-1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic killing of glioblastoma stem-like cells by bortezomib and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ciclopirox Olamine
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with Ciclopirox Olamine. This guide provides detailed procedural information, from personal protective equipment (PPE) to disposal plans, to ensure the safe handling of this antifungal compound. Adherence to these guidelines is paramount for minimizing exposure risks and maintaining a safe research environment.
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate protective measures must be implemented. The following sections outline the necessary PPE, operational procedures, and disposal methods for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks being performed. However, the following table summarizes the recommended PPE for handling this compound based on safety data sheets.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles are essential to prevent eye contact.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Wear suitable impervious gloves, such as nitrile or polyvinyl chloride (PVC) gloves, that comply with EC Directive 89/686/EEC and the related standard EN374.[2] |
| Skin & Body Protection | A lab coat or long-sleeved clothing is required.[2][4] For procedures with a higher potential for contamination, a chemical-resistant apron or a disposable gown should be used.[2][3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][4] If dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following step-by-step procedure should be followed:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]
-
Keep refrigerated as indicated on the product information.[5]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[5]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust. If weighing the powder, do so carefully within the fume hood.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
3. During Use:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
If skin contact occurs, wash the affected area with plenty of soap and water.[1]
-
In case of eye contact, immediately flush with large amounts of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled, move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
4. After Use:
-
Thoroughly wash hands and any exposed skin after handling is complete.[1]
-
Decontaminate all work surfaces and equipment used. Surfaces can be scrubbed with alcohol.[1]
-
Remove and wash contaminated clothing before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated waste.
-
Segregate this waste into clearly labeled, sealed containers.
2. Solid Waste Disposal:
-
Unused or expired this compound powder should be disposed of as chemical waste.
-
Contaminated solid materials should be collected in a designated, leak-proof container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container.
-
Do not pour this compound solutions down the drain.[1]
4. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
To visualize the key safety and handling steps, the following workflow diagram has been created:
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. spectrumrx.com [spectrumrx.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
